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2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride Documentation Hub

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  • Product: 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride
  • CAS: 1803562-43-7

Core Science & Biosynthesis

Foundational

An Investigator's Guide to the Mechanism of Action of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride

Abstract The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth, investigationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth, investigational framework for elucidating the mechanism of action of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride, a molecule of interest due to its structural similarities to known neuromodulatory agents. While the specific biological target of this compound is not yet established, its chemical architecture, featuring a 3-methyl-1,2-oxazole ring linked to an ethanamine side chain, strongly suggests potential activity at central nervous system (CNS) targets. This document will therefore proceed under the central hypothesis that 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride functions as a modulator of ionotropic neurotransmitter receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors or the γ-aminobutyric acid type A (GABA-A) receptors. We will detail a logical, multi-tiered experimental workflow designed to rigorously test this hypothesis, identify the primary molecular target, and characterize the compound's functional effects at the molecular, cellular, and systemic levels.

Introduction: The Isoxazole Scaffold in Neuropharmacology

The isoxazole ring is a five-membered heterocycle that is isosteric to a phenyl ring but possesses a unique electronic distribution, making it a versatile component in drug design. Its presence in a molecule can enhance metabolic stability and provide key hydrogen bonding and dipolar interactions with biological targets.[1][2][3] Notably, the isoxazole moiety is the defining feature of AMPA, the specific agonist for the AMPA-type ionotropic glutamate receptors, which mediate the majority of fast excitatory neurotransmission in the CNS.[4] Consequently, a vast number of isoxazole-containing compounds have been synthesized and evaluated as modulators of AMPA receptors, with some exhibiting potential as cognitive enhancers or neuroprotective agents.[5][6][7][8][9]

Furthermore, the isoxazole scaffold is also present in compounds that interact with GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the brain. For instance, certain isoxazole derivatives have been shown to act as partial agonists at GABA-A receptors.[10] The ethanamine side chain of our compound of interest is also a common feature in many neurologically active molecules, often serving as a flexible linker that allows for optimal positioning of the pharmacophore within a receptor's binding pocket.[1]

Given this precedent, a logical starting point for the investigation of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride is to assess its activity at these two key ionotropic receptors. The following sections will outline a comprehensive, step-by-step approach to achieve this.

Tier 1: Initial Target Identification and Validation

The initial phase of the investigation is designed to cast a broad net to identify the most probable molecular target(s) of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride.

Broad-Panel Receptor Screening

A cost-effective and efficient first step is to screen the compound against a commercially available panel of CNS-related receptors and ion channels. This will provide a preliminary "hit" profile and help to prioritize subsequent, more focused experiments.

Experimental Protocol: Radioligand Binding Assay Panel

  • Compound Preparation: Prepare a stock solution of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride in a suitable solvent (e.g., sterile water or DMSO) at a high concentration (e.g., 10 mM).

  • Assay Panel: Submit the compound to a contract research organization (CRO) for screening against a comprehensive panel of receptors, transporters, and ion channels (e.g., a panel of >50 targets including glutamate, GABA, dopamine, serotonin, and adrenergic receptors). The initial screening concentration is typically 10 µM.

  • Data Analysis: The results will be reported as the percent inhibition of radioligand binding to each target. A significant inhibition (typically >50%) at a particular target is considered a "hit" and warrants further investigation.

Table 1: Example Data from Broad-Panel Screening

TargetRadioligand% Inhibition at 10 µM
AMPA Receptor[³H]-AMPA65%
Kainate Receptor[³H]-Kainate15%
NMDA Receptor[³H]-MK-8015%
GABA-A Receptor[³H]-Muscimol72%
Dopamine D2 Receptor[³H]-Spiperone8%

This is example data and does not reflect actual experimental results.

Hypothesis-Driven Target Validation: Electrophysiology

Based on the initial screening results, the next step is to functionally validate the "hits" using electrophysiological techniques. Whole-cell patch-clamp recording is the gold standard for characterizing the activity of compounds at ion channels.

Experimental Workflow for Target Validation

G cluster_0 Initial Screening cluster_1 Hypothesis Generation cluster_2 Functional Validation cluster_3 Mechanism Characterization A Broad-Panel Radioligand Binding Assays B Identify Primary Hits (e.g., AMPA-R, GABA-A-R) A->B >50% Inhibition C HEK293 cells expressing AMPA-R subtypes B->C D HEK293 cells expressing GABA-A-R subtypes B->D E Whole-Cell Patch-Clamp Electrophysiology C->E D->E F Determine Modulatory Effect (PAM, NAM, Agonist) E->F Analyze Current Traces

Caption: Workflow for initial target validation.

Protocol: Whole-Cell Patch-Clamp on Recombinant Receptors

  • Cell Culture: Culture human embryonic kidney (HEK293) cells and transiently transfect them with plasmids encoding the subunits of the target receptor (e.g., GluA2 for AMPA receptors, or α1, β2, and γ2 for GABA-A receptors).

  • Electrophysiological Recording:

    • Obtain whole-cell patch-clamp recordings from transfected cells.

    • For AMPA receptors, apply a sub-maximal concentration of glutamate to elicit an inward current. Co-apply 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride at various concentrations to determine if it potentiates (Positive Allosteric Modulator - PAM) or inhibits (Negative Allosteric Modulator - NAM) the glutamate-evoked current.[6][9][11]

    • For GABA-A receptors, apply a sub-maximal concentration of GABA to elicit an outward chloride current. Co-apply the test compound to assess for PAM activity.[12] To test for direct agonism, apply the compound in the absence of GABA.

  • Data Analysis: Construct concentration-response curves to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition) of the compound.

Tier 2: In-Depth Mechanistic Characterization

Once the primary molecular target is confirmed, a deeper investigation into the compound's mechanism of action is required.

Characterizing Allosteric Modulation of AMPA Receptors

If the compound is identified as an AMPA receptor modulator, further electrophysiological experiments are necessary to characterize its effects on receptor kinetics.

Experimental Protocols: AMPA Receptor Kinetics

  • Deactivation Kinetics: Apply a short pulse (1-2 ms) of a high concentration of glutamate to outside-out patches and measure the decay time of the current. A PAM will typically slow the deactivation rate.

  • Desensitization Kinetics: Apply a prolonged pulse (100-200 ms) of glutamate and measure the rate and extent of current decay. A PAM will typically reduce the rate and/or extent of desensitization.[6]

Table 2: Expected Effects of a Hypothetical AMPA Receptor PAM

ParameterControl+ CompoundExpected Change
Peak Current Amplitude100 pA250 pAIncrease
Deactivation Time Constant (τ)2.5 ms5.0 msIncrease
Desensitization (%)80%40%Decrease

This is example data and does not reflect actual experimental results.

Characterizing GABA-A Receptor Modulation

If the compound is found to modulate GABA-A receptors, it is important to determine its subunit selectivity and its effect on channel gating.

Experimental Protocol: GABA-A Receptor Subunit Selectivity

  • Transfection: Transfect HEK293 cells with different combinations of GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) to represent the major receptor subtypes in the brain.

  • Electrophysiology: Perform whole-cell patch-clamp recordings as described previously and determine the EC₅₀ or IC₅₀ of the compound for each subtype. This will reveal if the compound has a preference for certain receptor isoforms, which can have significant implications for its in vivo effects.[13]

Signaling Pathway for a Hypothetical GABA-A Receptor PAM

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular A GABA C GABA-A Receptor A->C Orthosteric Binding B 2-(3-Methyl-1,2-oxazol-5-yl) ethan-1-amine HCl (Hypothetical PAM) B->C Allosteric Binding D Cl⁻ Influx C->D Channel Opening E Hyperpolarization D->E F Decreased Neuronal Excitability E->F

Caption: Hypothetical signaling pathway for a GABA-A PAM.

Tier 3: Cellular and In Vivo Corroboration

The final stage of the investigation involves translating the in vitro findings to a more physiologically relevant context.

Cellular Assays in Neuronal Cultures

Primary neuronal cultures or differentiated induced pluripotent stem cell (iPSC)-derived neurons provide a more complex and realistic system to study the compound's effects.

Experimental Protocol: Calcium Imaging in Neuronal Cultures

  • Cell Culture: Culture primary hippocampal or cortical neurons.

  • Calcium Imaging: Load the neurons with a calcium-sensitive dye (e.g., Fura-2 AM).

  • Stimulation and Recording: Stimulate the neurons with glutamate or an agonist for the identified receptor and record changes in intracellular calcium concentration using fluorescence microscopy.

  • Compound Application: Apply 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride and observe its effect on the stimulus-evoked calcium response.

In Vivo Behavioral Pharmacology

Based on the in vitro mechanism of action, specific behavioral tests in animal models can be selected to assess the compound's physiological effects.

Table 3: Potential In Vivo Studies Based on In Vitro Findings

In Vitro FindingPotential In Vivo EffectRelevant Animal Model
AMPA Receptor PAMPro-cognitiveNovel Object Recognition, Morris Water Maze
AMPA Receptor NAMAnticonvulsant, NeuroprotectivePentylenetetrazol (PTZ)-induced seizures, Stroke models
GABA-A Receptor PAMAnxiolytic, SedativeElevated Plus Maze, Open Field Test
GABA-A Receptor AgonistSedative, HypnoticLoss of Righting Reflex

Conclusion

The investigational framework outlined in this guide provides a comprehensive and logical pathway to elucidate the mechanism of action of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride. By systematically progressing from broad-panel screening to in-depth electrophysiological characterization and finally to cellular and in vivo validation, researchers can confidently identify the primary molecular target and understand the functional consequences of its modulation. The strong precedent for isoxazole-containing compounds acting on AMPA and GABA-A receptors provides a solid foundation for this line of inquiry. The successful execution of these studies will not only reveal the fundamental pharmacology of this novel compound but also illuminate its potential as a therapeutic agent for neurological or psychiatric disorders.

References

  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. MDPI. [Link]

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PMC. [Link]

  • The examples of the known positive modulators of the AMPA receptor. ResearchGate. [Link]

  • Isoxazole Ionotropic Glutamate Neurotransmitters. Bentham Science Publishers. [Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Rece. Semantic Scholar. [Link]

  • CHAPTER 14: Development of AMPA Receptor Modulators as Cognition Enhancers. Books. [Link]

  • Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. PubMed. [Link]

  • Isoxazole‐Carboxamide Modulators of GluA2‐Containing α‐Amino‐3‐hydroxy‐5‐methyl‐4‐isoxazole‐propionic Acid Receptors in Parkinson's Disease | Request PDF. ResearchGate. [Link]

  • Partial GABAA receptor agonists. Synthesis and in vitro pharmacology of a series of nonannulated analogs of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol. PubMed. [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. PMC. [Link]

  • Screening of neurotransmitter receptor modulators reveals novel inhibitors of influenza virus replication. Frontiers. [Link]

  • EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate. [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. [Link]

  • The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. PubMed. [Link]

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. frontiersin.org. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ijcrt.org. [Link]

  • 2-(3-ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride. NextSDS. [Link]

  • 2-(3-methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride. NextSDS. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Novel β2/3 Subunit-Selective γ-Aminobutyric Acid Type A (GABAA) Receptor Modulators. ACS Publications. [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. MDPI. [Link]

  • GABAA receptor positive allosteric modulator. Wikipedia. [Link]

  • Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. nature.com. [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. rjptonline.org. [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. [Link]

Sources

Exploratory

A Guide to the Crystal Structure Analysis of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride: A Hypothetical Case Study

Introduction In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance. Among these, the isoxazole ring system stands out as a versatile scaffold, integral to a wide array of therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance. Among these, the isoxazole ring system stands out as a versatile scaffold, integral to a wide array of therapeutic agents due to its diverse biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3] The compound 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine, as a derivative of this privileged structure, represents a molecule of significant interest for pharmaceutical development.[4][5]

The conversion of an active pharmaceutical ingredient (API) into a salt form, such as a hydrochloride, is a common strategy to improve its physicochemical properties, including solubility and stability. The precise three-dimensional arrangement of ions and molecules in the solid state dictates these properties. Therefore, a thorough understanding of the crystal structure is not merely an academic exercise but a critical component of drug development, providing invaluable insights into crystal packing, polymorphism, and intermolecular interactions.

This technical guide presents a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride. As a public crystal structure for this specific compound is not available, this document will serve as a hypothetical, yet realistic, case study. It is designed for researchers, scientists, and drug development professionals, detailing the entire workflow from synthesis and crystallization to data analysis and structural interpretation, thereby providing a robust framework for the characterization of novel small molecule hydrochloride salts.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant for the quality of the diffraction data and the resulting structural model.[6]

Proposed Synthesis

A plausible synthetic route to the target compound involves the formation of the isoxazole ring followed by elaboration of the side chain. The hydrochloride salt is typically formed in the final step by treating the free amine with hydrochloric acid.

Experimental Protocol: Crystallization

The goal of crystallization is to facilitate the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined lattice. For amine hydrochlorides, which are often highly polar, slow evaporation from a polar solvent system is a frequently successful technique.[7][8]

Protocol: Slow Evaporation Method

  • Solvent Selection Rationale: A mixture of ethanol and water is chosen. Ethanol is a good solvent for the organic moiety, while water helps to solubilize the ionic hydrochloride salt. The differential evaporation rates of these solvents can gently guide the system towards supersaturation.

  • Preparation of the Saturated Solution:

    • In a clean 10 mL glass vial, dissolve approximately 25 mg of high-purity 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride in 2 mL of an ethanol/water (9:1 v/v) solution.

    • Gently warm the mixture to 40-50°C to ensure complete dissolution.

    • Filter the warm solution through a 0.22 µm syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth:

    • Cover the vial with paraffin film.

    • Using a fine needle, pierce 2-3 small holes in the film. This is a critical step to control the rate of evaporation; too rapid evaporation leads to the formation of polycrystalline powder, whereas too slow evaporation may not achieve supersaturation.

    • Place the vial in a vibration-free environment at a constant room temperature (e.g., 20-22°C).

  • Monitoring and Harvesting:

    • Monitor the vial daily for the formation of crystals. High-quality crystals should appear transparent with well-defined faces.[6]

    • Once crystals of a suitable size (approx. 0.1-0.3 mm in each dimension) have formed, carefully harvest a single crystal using a cryo-loop.

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Atomic Arrangement

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[9] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, from which the arrangement of atoms can be deduced.

Experimental Protocol: Data Collection
  • Crystal Mounting:

    • A selected single crystal is carefully mounted on a cryo-loop.

    • The loop is then affixed to a goniometer head and placed on the diffractometer.

  • Instrumentation:

    • Data collection is performed on a modern diffractometer (e.g., Bruker D8 VENTURE or Rigaku XtaLAB Synergy-i) equipped with a microfocus X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å or Cu-Kα radiation, λ = 1.54184 Å) and a sensitive photon-counting detector.[10]

  • Data Collection Strategy:

    • The crystal is flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher resolution data.

    • A series of diffraction images are collected as the crystal is rotated through different angles (omega and phi scans).[11] The exposure time for each frame is optimized to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The collected diffraction images are processed using specialized software (e.g., Bruker's APEX suite or CrysAlisPro).

    • This process involves indexing the diffraction spots to determine the unit cell parameters and Bravais lattice, integrating the intensities of each reflection, and applying corrections for various experimental factors such as absorption.[9]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd SC-XRD Analysis cluster_analysis Structural Interpretation synthesis Synthesis of Free Amine salt_formation Formation of Hydrochloride Salt synthesis->salt_formation crystallization Slow Evaporation Crystallization salt_formation->crystallization data_collection Data Collection (100 K) crystallization->data_collection data_processing Data Processing (Indexing, Integration) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (SHELXL) structure_solution->refinement molecular_structure Molecular Geometry refinement->molecular_structure packing_analysis Crystal Packing & H-Bonding molecular_structure->packing_analysis hirshfeld Hirshfeld Surface Analysis packing_analysis->hirshfeld

Caption: Overall experimental workflow for crystal structure analysis.

Structure Solution and Refinement: From Data to Model

The processed diffraction data, consisting of a list of reflection indices (h, k, l) and their corresponding intensities, is used to solve and refine the crystal structure.

Structure Solution

The primary challenge in X-ray crystallography is the "phase problem": the diffraction experiment measures the intensities but not the phases of the diffracted X-rays, yet both are needed to calculate the electron density map. For small molecules, this is typically overcome using direct methods. These methods use statistical relationships between the intensities to derive the initial phases. Software like SHELXS, part of the SHELX suite, is highly effective for this purpose.[12][13]

Structure Refinement

Once an initial structural model is obtained, it is refined against the experimental data using a least-squares minimization process. The program SHELXL is the industry standard for small-molecule crystal structure refinement.[14][15]

Refinement Protocol:

  • Initial Refinement: The positions and isotropic displacement parameters of all non-hydrogen atoms are refined.

  • Anisotropic Refinement: The displacement parameters are refined anisotropically, allowing atoms to vibrate differently in different directions.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined with appropriate restraints, or they are placed in geometrically calculated positions and allowed to "ride" on their parent atoms. For the crucial N-H protons of the ammonium group, their positions are identified from the difference map and refined freely to accurately determine the hydrogen bonding geometry.[16]

  • Convergence: The refinement is continued until the shifts in all parameters are negligible and the R-factors converge. The key R-factor, R1, represents the agreement between the observed and calculated structure factor amplitudes. A low R1 value (typically < 0.05) indicates a good fit.

Results and Discussion: A Hypothetical Structural Analysis

This section details the plausible crystallographic data and structural features for 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride.

Crystallographic Data

The crystallographic data are summarized in the table below. The compound is proposed to crystallize in the monoclinic space group P2₁/c, a common centrosymmetric space group for organic molecules.

Parameter Value
Chemical FormulaC₆H₁₁ClN₂O
Formula Weight162.62
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.521(1)
b (Å)12.113(2)
c (Å)9.876(2)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)982.5(3)
Z4
Calculated Density (g/cm³)1.098
Absorption Coefficient (mm⁻¹)0.45
F(000)344
Temperature (K)100(2)
Radiation (λ, Å)Mo-Kα (0.71073)
Reflections Collected8974
Independent Reflections2258 [R(int) = 0.035]
Final R1 [I > 2σ(I)]0.041
wR2 (all data)0.115
Goodness-of-Fit (S)1.05
CCDC Deposition Number(Hypothetical)
Molecular Structure

The asymmetric unit consists of one 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-aminium cation and one chloride anion. The bond lengths and angles within the isoxazole ring and the ethylamine side chain are within the expected ranges. The protonation of the primary amine group is confirmed by the observed geometry and the presence of strong hydrogen bonds to the chloride anion.

Bond/Angle Length (Å) / Angle (°)
O1-N21.415(2)
N2-C31.318(3)
C3-C41.421(3)
C4-C51.355(3)
C5-O11.348(2)
C5-C61.495(3)
C6-C71.518(3)
C7-N81.489(3)
C6-C7-N8 110.5(2)
C4-C5-C6 128.9(2)
Crystal Packing and Intermolecular Interactions

In the solid state, ionic and hydrogen bonding interactions dominate the crystal packing. The primary interaction is the strong hydrogen bond between the protonated amine group (the donor) and the chloride anion (the acceptor). The three hydrogen atoms of the -NH₃⁺ group form a network of N-H···Cl hydrogen bonds, linking the cations and anions into a robust three-dimensional architecture. The nitrogen atom of the isoxazole ring is a known hydrogen bond acceptor, and weaker C-H···O and C-H···N interactions may also contribute to the overall stability of the crystal lattice.[10][17]

hydrogen_bonding cluster_cation Cation cluster_anion Anion N_amine N-H₃⁺ Cl1 Cl⁻ N_amine->Cl1 N-H···Cl (Strong H-Bond) Cl2 Cl⁻ N_amine->Cl2 N-H···Cl (Strong H-Bond) Cl3 Cl⁻ N_amine->Cl3 N-H···Cl (Strong H-Bond) Isoxazole Isoxazole Ring Isoxazole->Cl1 C-H···Cl (Weak Interaction)

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Foundational

A Technical Guide to the Molecular Weight and Exact Mass of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine HCl: A Guide for Drug Development Professionals

Executive Summary In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a foundational requirement. For small molecules like 2-(3-Methyl-1,2-oxaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a foundational requirement. For small molecules like 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride, a heterocyclic building block with potential applications in medicinal chemistry, the precise determination of its mass is a critical first step in identity confirmation and purity assessment. This technical guide provides an in-depth exploration of two fundamental, yet often conflated, properties: molecular weight and exact mass. We will delineate the theoretical basis for each, present their calculated values for the title compound, and detail a robust, self-validating experimental workflow using High-Resolution Mass Spectrometry (HRMS) for their empirical verification. This document is intended for researchers, chemists, and quality control specialists who require both a conceptual understanding and a practical methodology for the accurate mass analysis of similar amine hydrochloride compounds.

Introduction: The Critical Role of Mass in Compound Verification

2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride (CAS No. 1803562-43-7) belongs to a class of isoxazole-ethanamine scaffolds that are significant in medicinal chemistry.[1] The isoxazole core offers a stable aromatic platform, while the ethanamine side chain provides a flexible linker and a primary amine for crucial interactions with biological targets.[1] Before this or any compound can advance through the development pipeline, its chemical identity must be unequivocally confirmed.

The determination of mass is the most direct and fundamental measurement of a molecule's identity. However, the term "mass" can refer to two distinct values: the average molecular weight and the monoisotopic exact mass. Understanding the difference is not merely academic; it is essential for the correct application and interpretation of modern analytical techniques, particularly mass spectrometry, which is the cornerstone of molecular characterization in the pharmaceutical industry.[2][3]

Theoretical Mass Determination: Molecular Weight vs. Exact Mass

The distinction between these two values arises from the natural existence of isotopes for most elements.

Molecular Weight (Average Mass)

Molecular weight is a weighted average calculated from the atomic masses of the constituent elements as they appear on the periodic table.[2][4] These atomic masses account for the natural isotopic abundance of each element on Earth. This value is most relevant for bulk properties and stoichiometric calculations in the laboratory (e.g., preparing a solution of a specific molarity).

For 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine HCl, the calculation is based on its molecular formula, C₆H₁₁ClN₂O.[5]

  • Carbon (C): 6 × 12.011 u

  • Hydrogen (H): 11 × 1.008 u

  • Chlorine (Cl): 1 × 35.453 u

  • Nitrogen (N): 2 × 14.007 u

  • Oxygen (O): 1 × 15.999 u

Summing these values yields the average molecular weight.

Exact Mass (Monoisotopic Mass)

In contrast, exact mass is the sum of the masses of the most abundant, stable isotope of each constituent atom in a molecule.[6] For example, it uses the mass of ¹²C (12.000000 u), ¹H (1.007825 u), ¹⁴N (14.003074 u), and ¹⁶O (15.994915 u). This is the value that is physically measured by a mass spectrometer, which acts as a "molecule counter," separating ions based on their specific mass-to-charge ratio (m/z).[3]

For analysis by electrospray ionization mass spectrometry (ESI-MS), the hydrochloride salt dissociates in solution, and the free amine (C₆H₁₀N₂O) is typically protonated to form a positively charged ion, [M+H]⁺. It is the exact mass of this protonated species that is experimentally observed.

Summary of Mass Properties

The key mass-related properties for 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine HCl are summarized below.

PropertyFormulaValueRelevance
Molecular Formula C₆H₁₁ClN₂ON/ADefines the elemental composition of the salt.[5]
Molecular Weight C₆H₁₁ClN₂O162.62 g/mol Stoichiometry, bulk measurements.[5]
Exact Mass (Free Base) C₆H₁₀N₂O126.07931 DaCalculated mass of the neutral parent molecule.
Exact Mass ([M+H]⁺ Ion) [C₆H₁₁N₂O]⁺127.08714 DaThe monoisotopic mass of the ion detected by HRMS.

Experimental Verification by High-Resolution Mass Spectrometry

The theoretical exact mass must be confirmed experimentally to verify the elemental composition of a synthesized compound. High-Resolution Mass Spectrometry (HRMS), using platforms such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is the definitive technique for this purpose due to its ability to measure m/z values with high precision and accuracy (typically < 5 ppm).[3][7]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the confirmation of the elemental composition of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine HCl using HRMS.

HRMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation Sample_Prep Sample Preparation (Dilute in MeOH/H₂O) Calibration HRMS Instrument Calibration (< 2 ppm accuracy standard) Infusion Direct Infusion via ESI Source (Positive Ion Mode) Calibration->Infusion Ion_Generation Protonation Event C₆H₁₀N₂O → [C₆H₁₁N₂O]⁺ Infusion->Ion_Generation Mass_Analysis Mass Analysis (Q-TOF or Orbitrap) Ion_Generation->Mass_Analysis Data_Acquisition Data Acquisition (Detect m/z of [M+H]⁺) Mass_Analysis->Data_Acquisition Data_Processing Data Processing & Comparison (Measured vs. Calculated Exact Mass) Data_Acquisition->Data_Processing Confirmation Confirmation of Elemental Composition (Calculate Mass Error in ppm) Data_Processing->Confirmation

Sources

Exploratory

Receptor Selectivity Profiling of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride: A Technical Guide

Executive Summary In early-stage neuropharmacology and immunopharmacology, the strategic replacement of core pharmacophores is essential for overcoming pharmacokinetic liabilities. 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage neuropharmacology and immunopharmacology, the strategic replacement of core pharmacophores is essential for overcoming pharmacokinetic liabilities. 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride (CAS 1803562-43-7), also known as 3-methyl-5-(2-aminoethyl)isoxazole, serves as a critical bioisostere of the endogenous ligand histamine (2-(1H-imidazol-4-yl)ethanamine).

By replacing the highly basic, tautomerizing imidazole ring of histamine with a 3-methylisoxazole core, medicinal chemists can drastically alter the receptor selectivity profile[1]. This whitepaper provides an in-depth, self-validating methodological framework for profiling the receptor selectivity of this compound, focusing on its predicted shift away from Histamine H1/H2 receptors toward Histamine H3/H4 receptors and the Trace Amine-Associated Receptor 1 (TAAR1)[2].

Structural Rationale & Predictive Pharmacology

To understand why specific assays are chosen, we must first analyze the causality driven by the molecule's structure.

The Bioisosteric Shift: Imidazole vs. Isoxazole

Histamine's interaction with H1 and H2 receptors relies heavily on the tautomerism of its imidazole ring (pros- and tele-tautomers) and its specific pKa (~5.8), which allows it to act as both a hydrogen bond donor and acceptor within the receptor binding pocket.

  • Abolition of H1/H2 Activity: The isoxazole ring in 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine lacks a tautomeric proton and possesses a significantly lower pKa. This structural restriction generally abolishes affinity for H1 and H2 receptors[3].

  • Retention of H3/H4 and TAAR1 Affinity: The H3 and H4 receptors, as well as TAAR1, are highly accommodating to "satellite" chemical spaces, including non-basic heteroaromatic rings like isoxazoles, pyrazoles, and pyrroles[4]. The presence of the primary amine (pKa ~9.5) ensures the crucial salt-bridge formation with the conserved Aspartate residue (Asp^3.32) in the transmembrane domain 3 of these Class A GPCRs[5].

Profiling Triage Logic

Because of this structural causality, the selectivity profiling workflow must prioritize Gi/o-coupled receptors (H3, H4) and Gs-coupled trace amine receptors (TAAR1), while using Gq-coupled H1 and Gs-coupled H2 assays strictly as negative controls to calculate the Selectivity Index (SI).

Workflow A Compound Input CAS 1803562-43-7 B Primary Screen: Histamine H1-H4 (Binding) A->B Radioligand C Secondary Screen: TAAR1 & GABA_A A->C Off-target D Functional Assay: cAMP Accumulation (Gi/s) B->D Ki < 1 µM E Hit Validation & Selectivity Profiling C->E Selectivity Index D->E Efficacy (Emax)

Workflow for the multi-tier receptor selectivity profiling of the isoxazole bioisostere.

Self-Validating Experimental Protocols

To establish a trustworthy pharmacological profile, binding affinity ( Ki​ ) must be cross-validated with functional efficacy ( Emax​ ). The following protocols are designed as self-validating systems, ensuring that any observed signal is strictly receptor-mediated.

Protocol 1: Radioligand Competition Binding Assay (Affinity)

This assay determines the binding affinity of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine across the H3 and H4 receptors using membrane preparations from transfected Sf9 or HEK293 cells[6].

Rationale: Competition binding against a known tritiated agonist (e.g., [3H] histamine or [3H]Nα -methylhistamine) provides a direct measure of target engagement without the confounding variables of downstream signal amplification[7].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human H3R or H4R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA). Centrifuge at 30,000 × g for 30 min at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (Total Binding) OR 50 µL of 10 µM Thioperamide (Non-Specific Binding control).

    • 50 µL of the test compound (CAS 1803562-43-7) at varying concentrations ( 10−11 to 10−4 M).

    • 50 µL of [3H] histamine (for H4R) or [3H]Nα -methylhistamine (for H3R) at a final concentration near its Kd​ (~1-2 nM)[8].

    • 100 µL of the membrane suspension.

  • Incubation: Incubate the microplate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Because H3 and H4 are Gi/o​ -coupled receptors, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP)[9].

Rationale: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a highly sensitive, self-validating readout. By forcing cAMP production with Forskolin, we create a high-signal baseline. Agonism by the isoxazole compound will reduce this signal, proving functional target activation[10].

Pathway L 2-(3-Methylisoxazol-5-yl) ethanamine R H3 / H4 Receptor (Gi/o-coupled) L->R Binding G Gαi Subunit R->G Activation AC Adenylyl Cyclase (Inhibited) G->AC Inhibition cAMP ↓ cAMP Levels AC->cAMP Reduction Readout TR-FRET Signal Increase cAMP->Readout Detection

Gi/o-coupled signaling pathway of H3/H4 receptors and the corresponding TR-FRET cAMP assay readout.

Step-by-Step Methodology:

  • Cell Seeding: Seed H3R or H4R-expressing cells in a 384-well plate at 5,000 cells/well in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation).

  • Compound Incubation: Add the test compound in a 10-point concentration-response curve. Incubate for 15 minutes at 37°C.

  • Forskolin Stimulation: Add Forskolin to a final concentration of 1 µM (to stimulate adenylyl cyclase). Incubate for an additional 30 minutes at 37°C[10].

  • Lysis and Detection: Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP Cryptate antibody.

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). A decrease in intracellular cAMP results in less competition for the antibody, thereby increasing the TR-FRET signal.

Data Presentation & Quantitative Modeling

Based on the structure-activity relationships (SAR) of isoxazole-based histamine bioisosteres, the quantitative data matrix below illustrates the expected pharmacological profile. The data demonstrates the successful engineering out of H1/H2 liabilities while maintaining activity in the satellite space (H3, H4, TAAR1).

Target ReceptorCoupling PathwayPredicted Affinity ( Ki​ , nM)Functional Efficacy ( Emax​ %)Selectivity Index (vs H3)
Histamine H1 Gq​ (Calcium)> 10,000N/A (Inactive)> 100x
Histamine H2 Gs​ (cAMP ↑)> 10,000N/A (Inactive)> 100x
Histamine H3 Gi/o​ (cAMP ↓)85 - 15080% (Partial Agonist)1.0 (Reference)
Histamine H4 Gi/o​ (cAMP ↓)200 - 45095% (Full Agonist)~2.5x
TAAR1 Gs​ (cAMP ↑)500 - 80060% (Partial Agonist)~5.0x
GABA_A Ion Channel> 5,000N/A (Inactive)> 50x

Table 1: Predicted receptor selectivity profile for 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine based on structural homology to known heteroarylethylamines.

Interpretation of Results

If the empirical data matches the predictive model above, 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride is validated as a selective H3/H4/TAAR1 ligand. The complete lack of H1/H2 activity confirms that the removal of the tautomeric imidazole proton successfully eliminated off-target histaminergic toxicity (e.g., vasodilation, gastric acid secretion), positioning this scaffold as a prime candidate for CNS (H3/TAAR1) or immunological (H4) drug development.

References

  • Stoddart, L. A., et al. Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. Molecular Pharmacology. Available at:[Link]

  • Seifert, R., et al. Pharmacological Characterization of Human Histamine Receptors and Histamine Receptor Mutants in the Sf9 Cell Expression System. PubMed Central (PMC). Available at:[Link]

  • Beilstein Journal of Organic Chemistry. 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journals. Available at:[Link]

  • PLOS One. Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs: Correlations and Discrepancies between Distal and Proximal Readouts. PLOS. Available at:[Link]

  • PubMed Central (PMC). Paving the way for small-molecule drug discovery. NIH. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Application Note: 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride (CAS: 1803562-43-7) Introduction & Mechanistic Rationale The 3-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride (CAS: 1803562-43-7)

Introduction & Mechanistic Rationale

The 3-methylisoxazole motif is a highly valued bioisostere in modern drug discovery, frequently utilized to replace metabolically susceptible ester or amide linkages while maintaining critical hydrogen-bonding interactions. The derivative 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride serves as a versatile bifunctional building block, featuring a reactive primary amine tethered to the metabolically robust isoxazole core.

Synthetic Strategy: The Huisgen 1,3-Dipolar Cycloaddition

The most robust and regioselective route to 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne[1]. However, nitrile oxides are notoriously unstable; acetonitrile oxide, in particular, rapidly dimerizes to form 3,4-dimethyl-1,2,5-oxadiazole 2-oxide (dimethylfuroxan)[2].

To circumvent this, our protocol employs an in situ generation strategy :

  • Electrophilic Activation: Acetaldoxime is treated with N-chlorosuccinimide (NCS) to form acetohydroximoyl chloride[2].

  • Dehydrohalogenation & Cycloaddition: The slow, controlled addition of triethylamine (Et₃N) triggers dehydrohalogenation, generating a low steady-state concentration of acetonitrile oxide[3]. This transient 1,3-dipole immediately undergoes a [3+2] cycloaddition with N-Boc-but-3-yn-1-amine.

Causality in Experimental Design: N-Boc-but-3-yn-1-amine is selected as the dipolarophile to mask the primary amine. If left unprotected, the primary amine would competitively attack the electrophilic acetohydroximoyl chloride intermediate, severely compromising the yield. Furthermore, terminal alkynes inherently direct the cycloaddition to yield the 5-substituted isoxazole almost exclusively, driven by favorable HOMO-LUMO orbital overlap and steric differentiation.

Synthesis Workflow Visualization

SynthesisWorkflow Acetaldoxime Acetaldoxime Hydroximoyl Acetohydroximoyl Chloride (Reactive Intermediate) Acetaldoxime->Hydroximoyl NCS, DCM, 0 °C, 1 h Cycloaddition [3+2] Cycloaddition (Acetonitrile Oxide + Alkyne) Hydroximoyl->Cycloaddition Et3N (Slow Addition) N-Boc-but-3-yn-1-amine BocIntermediate tert-Butyl (2-(3-methylisoxazol-5-yl)ethyl)carbamate (Boc-Protected Intermediate) Cycloaddition->BocIntermediate RT, 12 h FinalProduct 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine HCl (Target Molecule) BocIntermediate->FinalProduct 4M HCl in Dioxane RT, 2-4 h

Workflow for the synthesis of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride.

Experimental Methodologies

Step 1: Synthesis of tert-Butyl (2-(3-methylisoxazol-5-yl)ethyl)carbamate

This step establishes the isoxazole core via a regioselective [3+2] cycloaddition[2].

Materials:

  • Acetaldoxime: 72 mg (1.2 mmol, 1.2 eq)

  • N-Chlorosuccinimide (NCS): 160 mg (1.2 mmol, 1.2 eq)

  • N-Boc-but-3-yn-1-amine: 169 mg (1.0 mmol, 1.0 eq)

  • Triethylamine (Et₃N): 202 mg (2.0 mmol, 2.0 eq)

  • Anhydrous Dichloromethane (DCM): 10 mL

Step-by-Step Procedure:

  • Activation: In an oven-dried 50 mL round-bottom flask flushed with argon, dissolve acetaldoxime in 5 mL of anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

  • Chlorination: Add NCS portion-wise over 10 minutes. Stir the mixture at 0 °C for 1 hour. Self-Validation: The solution may turn slightly yellow, indicating the formation of acetohydroximoyl chloride.

  • Dipolarophile Addition: Add N-Boc-but-3-yn-1-amine directly to the reaction mixture at 0 °C.

  • Base Addition (Critical Step): Dilute Et₃N in 5 mL of DCM. Attach a syringe pump and add the Et₃N solution dropwise over 1 to 1.5 hours . Causality: Slow addition is absolutely mandatory. Rapid addition spikes the concentration of acetonitrile oxide, leading to dimerization rather than the desired cycloaddition with the alkyne[2].

  • Cycloaddition: Allow the reaction to slowly warm to room temperature (RT) and stir for 12 hours.

  • Workup: Quench the reaction with deionized water (10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 30% EtOAc in Hexanes) to afford the Boc-protected intermediate as a pale yellow oil.

Step 2: Boc Deprotection to Yield the Hydrochloride Salt

Acid-mediated cleavage of the tert-butyloxycarbonyl (Boc) group yields the final amine salt.

Materials:

  • tert-Butyl (2-(3-methylisoxazol-5-yl)ethyl)carbamate: 226 mg (1.0 mmol, 1.0 eq)

  • 4M HCl in Dioxane: 2.5 mL (10.0 mmol, 10.0 eq)

  • Anhydrous DCM: 2 mL

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected intermediate in 2 mL of anhydrous DCM in a 25 mL round-bottom flask.

  • Deprotection: Add the 4M HCl in dioxane solution dropwise at room temperature. Causality: The highly acidic environment protonates the carbamate oxygen, triggering the expulsion of gaseous isobutylene and carbon dioxide, irreversibly driving the reaction forward.

  • Monitoring: Stir the reaction mixture at RT for 2–4 hours. Self-Validation: Monitor reaction progress via TLC (ninhydrin stain). The starting material spot (UV active, ninhydrin negative) will disappear, replaced by a baseline spot that stains deep purple/red with ninhydrin.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess HCl/dioxane.

  • Trituration: Suspend the resulting crude solid in cold diethyl ether (5 mL). Sonicate briefly and filter. Wash the filter cake with additional cold diethyl ether (2 x 5 mL) to remove any residual non-polar organic impurities.

  • Drying: Dry the product under high vacuum for 12 hours to afford 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride as a highly pure white to off-white solid.

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative metrics and analytical markers required to validate the success of each synthetic step.

ParameterStep 1: [3+2] CycloadditionStep 2: Boc Deprotection
Reaction Time 12 - 16 hours2 - 4 hours
Temperature 0 °C 25 °C (RT)25 °C (RT)
Typical Yield 65% - 75%> 90%
Purity (Target) > 95% (via HPLC/UV)> 98% (via HPLC/UV)
Key ¹H NMR Marker Isoxazole C4-H singlet ( δ ~5.95 ppm, CDCl₃)Loss of Boc t-butyl singlet ( δ ~1.4 ppm)
Key Mass Spec (ESI) [M+H]⁺ calculated: 227.14[M+H]⁺ calculated for free base: 127.08
Validation Check TLC: UV active, Ninhydrin negativeTLC: Baseline spot, Ninhydrin positive (Purple)

Note: The ¹H NMR (400 MHz, DMSO-d₆) of the final hydrochloride salt typically exhibits a broad singlet around δ 8.25 ppm corresponding to the -NH₃⁺ protons, a sharp singlet at δ 6.20 ppm for the isoxazole C4-H, multiplets between δ 3.00-3.15 ppm for the ethyl chain (-CH₂-CH₂-), and a sharp singlet at δ 2.22 ppm for the C3-methyl group.

References

  • Benchchem - 4-Formyl-3-methylisoxazole-5-carboxylic Acid (Details the foundational 1,3-dipolar cycloaddition of nitrile oxides with alkynes).
  • Taylor & Francis - Synthesis of new isoxazoles and dihydroisoxazoles and in vitro evaluation of their antifungal activity (Validates the generation of nitrile oxides from acetaldoxime using NCS and TEA).
  • ACS Publications (Journal of Medicinal Chemistry) - 1,3-Dipolar Cycloaddition, HPLC Enantioseparation, and Docking Studies of Saccharin/Isoxazole and Saccharin/Isoxazoline Derivatives (Discusses the in situ generation of the 1,3-dipole via dehydrohalogenation of chloro-oximes).

Sources

Application

Application Note: Dissolution and Handling Protocol for 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride in Cell Culture

Introduction & Physicochemical Rationale For researchers investigating the pharmacological properties of isoxazole derivatives, 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride (CAS: 1803562-43-7) presents a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

For researchers investigating the pharmacological properties of isoxazole derivatives, 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride (CAS: 1803562-43-7) presents a highly versatile building block and bioactive probe. The compound consists of a 3-methylisoxazole ring linked to an ethylamine chain.

In its free base form, the lipophilic nature of the isoxazole ring limits aqueous solubility, complicating in vitro delivery. However, the formulation of this compound as a hydrochloride salt is a deliberate chemical strategy. Salt formation is a classical and highly effective approach in drug development to drastically enhance the aqueous solubility, dissolution rate, and stability of ionizable active pharmaceutical ingredients[1]. By protonating the primary amine, the resulting ionic species interacts readily with water dipoles, allowing for seamless integration into aqueous cell culture environments without the confounding variables introduced by organic solvents[2]. Furthermore, preparing hydrochloride salts of amines is a proven methodology to ensure uniform bioavailability in cellular bioassays[3].

Solvent Selection Strategy

A critical decision in experimental design is solvent selection. While many small molecules default to Dimethyl Sulfoxide (DMSO) for stock preparation, the hydrochloride salt form of this compound makes aqueous solvents the superior choice.

Using water or Phosphate-Buffered Saline (PBS) eliminates the risk of solvent-induced cytotoxicity. Even at concentrations as low as 0.1% v/v, DMSO can induce transcriptomic alterations, oxidative stress, and changes in membrane permeability in sensitive primary cell lines.

Table 1: Solvent Comparison for Amine Hydrochloride Salts
SolventMax Recommended StockCytotoxicity RiskCausality & Experimental Rationale
Sterile ddH₂O >100 mMNone Optimal. Maximizes ionization of the salt. Ideal for long-term storage at -20°C as it avoids buffer salt precipitation during freeze-thaw cycles.
PBS (pH 7.4) ~50-100 mMNone Excellent. Physiologically relevant. However, the buffering capacity may slightly shift the equilibrium toward the free base, marginally reducing maximum solubility compared to pure water.
DMSO ~50 mMHigh (>0.1% v/v)Suboptimal. While soluble, DMSO is unnecessary for this highly polar salt. It introduces unwanted variables into the cell culture system and can cause false positives in viability assays.

Self-Validating Dissolution Protocol

To ensure reproducibility and maintain the scientific integrity of your assays, follow this self-validating workflow for preparing a 100 mM concentrated stock solution .

Molecular Weight (MW): ~162.62 g/mol (Formula: C₆H₁₀N₂O · HCl)

Step-by-Step Methodology
  • Gravimetric Calculation: To prepare 1 mL of a 100 mM stock solution, weigh exactly 16.26 mg of the lyophilized powder.

  • Primary Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile, cell-culture grade double-distilled water (ddH₂O).

  • Agitation: Vortex the solution for 30–60 seconds. Self-Validation Check: Hold the tube against a light source. The solution must be completely transparent with no visible particulates. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm Polyethersulfone (PES) syringe filter into a new, sterile tube.

    • Mechanistic Insight: PES membranes are explicitly chosen over Nylon or Cellulose Acetate because they exhibit ultra-low non-specific drug binding, ensuring your final concentration remains exactly 100 mM.

  • Aliquoting & Storage: Divide the filtered stock into 50 µL or 100 µL aliquots. Store immediately at -20°C or -80°C.

    • Mechanistic Insight: Aliquoting prevents repeated freeze-thaw cycles, which can drive the hydrolysis of the isoxazole ring or cause localized concentration gradients (cryo-concentration).

G A Weigh Powder (16.26 mg) B Add Solvent (1.0 mL ddH2O) A->B C Vortex/Sonicate (Visual Check) B->C D Sterile Filter (0.22 µm PES) C->D E Aliquot & Store (-20°C) D->E

Fig 1. Step-by-step dissolution and sterile filtration workflow for 100 mM stock preparation.

Cell Culture Dilution Matrix

When treating cells, the stock solution should be diluted directly into pre-warmed complete culture medium. Because the stock is aqueous, there is no need to normalize vehicle concentrations across different treatment groups, significantly simplifying experimental controls.

Table 2: Dilution Strategy for Standard Working Concentrations
Target ConcentrationStock ConcentrationVolume of StockVolume of Culture MediumDilution Factor
100 µM 100 mM1.0 µL999.0 µL1:1,000
10 µM 100 mM0.1 µL*999.9 µL1:10,000
1 µM 100 mM1.0 µL (of 100 µM intermediate)99.0 µL1:100,000

*Note: For high-accuracy pipetting, it is recommended to perform a serial dilution (e.g., creating a 1 mM intermediate stock in medium) rather than pipetting volumes ≤ 0.5 µL directly.

Mechanism of Cellular Uptake (pH-Partition Theory)

Understanding how this compound interacts with the cellular environment is crucial for interpreting downstream pharmacological data. While the hydrochloride salt is necessary for solubility in the extracellular fluid, it is the free base that actually penetrates the cell.

Upon introduction to the buffered cell culture medium (pH ~7.4), the amine hydrochloride salt enters an equilibrium with its unprotonated free base form. According to the pH-partition hypothesis, the lipophilic free base readily diffuses across the hydrophobic lipid bilayer of the cell membrane. Once in the intracellular space, it re-equilibrates based on the local cytosolic pH, allowing it to engage with its intracellular targets.

G cluster_ext Extracellular Medium (pH 7.4) cluster_int Intracellular Space (Cytosol) Salt Amine Hydrochloride Salt (Highly Water Soluble) FreeBaseExt Free Base Equilibrium (Lipophilic) Salt->FreeBaseExt Deprotonation Membrane Lipid Bilayer Cell Membrane FreeBaseExt->Membrane Passive Diffusion FreeBaseInt Intracellular Free Base Membrane->FreeBaseInt Target Intracellular Target Engagement FreeBaseInt->Target Binding

Fig 2. pH-partition mechanism of amine hydrochloride cellular uptake and target engagement.

References

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Available at: [Link]

  • Spandidos Publications. (2015). Inhibitory effects of amines from Citrus reticulata on bleomycin-induced pulmonary fibrosis in rats. Molecular Medicine Reports. Available at: [Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride

Introduction 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the isoxazole scaffold in vario...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the isoxazole scaffold in various pharmacologically active molecules.[1] The isoxazole ring system is a key component in a number of commercial drugs, acting as a versatile pharmacophore. Accurate and unambiguous structural elucidation is a critical step in the synthesis and quality control of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural characterization of organic molecules in solution. This application note provides a comprehensive guide to the characterization of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride using ¹H and ¹³C NMR spectroscopy. We will delve into the rationale behind experimental design, provide detailed protocols, and offer insights into spectral interpretation, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Expected NMR Environment

A thorough understanding of the molecule's structure is fundamental to interpreting its NMR spectra. The structure of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride comprises a 3-methyl-1,2-oxazole ring connected to an ethanamine side chain at the 5-position. The amine group is protonated, forming a hydrochloride salt.

Figure 1: Structure of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride with Atom Numbering

Caption: Structure of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride with atom numbering for NMR assignment.

The key structural features that will influence the NMR spectra are:

  • The Isoxazole Ring: This five-membered aromatic heterocycle contains one proton (H4) and four carbons (C3, C4, C5, and the methyl carbon C6). The electronegative nitrogen and oxygen atoms will significantly influence the chemical shifts of the ring proton and carbons.

  • The Ethylamine Side-Chain: This consists of two methylene groups (C7H₂ and C8H₂) and a protonated amine (N9H₃⁺). The proximity to the isoxazole ring and the positively charged nitrogen will deshield these protons and carbons.

  • The Methyl Group: The methyl group (C6H₃) attached to the isoxazole ring will appear as a singlet in the ¹H NMR spectrum.

  • The Hydrochloride Salt: The protonation of the amine group to form an ammonium salt (R-NH₃⁺Cl⁻) will cause a downfield shift of the adjacent methylene protons (H8) and the amine protons (H9) themselves. The carbon atom bonded to the nitrogen (C8) will also be shifted downfield.[2] The NH₃⁺ protons may exhibit broadening and their signal can be solvent-dependent.

Experimental Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical. For amine hydrochlorides, deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice as it can solubilize the salt and allows for the observation of exchangeable N-H protons.[2][3] Deuterated methanol (CD₃OD) or water (D₂O) can also be used, but in these protic solvents, the NH₃⁺ protons will rapidly exchange with the deuterium of the solvent, leading to the disappearance of their signal from the ¹H NMR spectrum.[2][4] This can, however, be used as a confirmatory experiment.

  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent is generally sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (δ = 0.00 ppm).[5] Most deuterated solvents are now available with TMS already added.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

Parameter ¹H NMR ¹³C NMR
Pulse Program zg30zgpg30
Spectral Width 16 ppm240 ppm
Acquisition Time ~4 s~1 s
Relaxation Delay 2 s2 s
Number of Scans 16-641024-4096
Temperature 298 K298 K

Rationale for Parameter Choices:

  • Pulse Program: zg30 is a standard 30-degree pulse experiment for ¹H NMR, which provides a good compromise between signal intensity and relaxation time. zgpg30 is a power-gated decoupling sequence for ¹³C NMR that suppresses the nuclear Overhauser effect (nOe) for more accurate integration, although integration of ¹³C spectra is not always reliable.

  • Spectral Width: The chosen spectral widths are sufficient to cover the expected chemical shift ranges for both ¹H and ¹³C nuclei in this molecule.

  • Acquisition Time and Relaxation Delay: These parameters are chosen to allow for adequate data collection and for the nuclei to return to equilibrium between pulses, ensuring accurate signal representation.

  • Number of Scans: The number of scans for ¹H NMR is typically low due to the high natural abundance of protons. For ¹³C NMR, a higher number of scans is required due to the low natural abundance of the ¹³C isotope (~1.1%).

Data Processing and Interpretation

¹H NMR Spectrum: Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR spectrum will exhibit distinct signals for each non-equivalent proton in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H9 (-NH₃⁺) 8.0 - 9.0 (in DMSO-d₆)Broad Singlet-3H
H4 (isoxazole) 6.3 - 6.6Singlet-1H
H8 (-CH₂-NH₃⁺) 3.3 - 3.6Triplet~7-82H
H7 (-CH₂-isoxazole) 3.1 - 3.4Triplet~7-82H
H6 (-CH₃) 2.2 - 2.5Singlet-3H

Interpretation of the ¹H NMR Spectrum:

  • Amine Protons (H9): The three protons of the ammonium group are expected to appear as a broad singlet far downfield due to the positive charge on the nitrogen and hydrogen bonding with the solvent.[2] In a protic solvent like D₂O, this signal will disappear upon H/D exchange.

  • Isoxazole Proton (H4): The single proton on the isoxazole ring is expected to be a sharp singlet in the aromatic region. Its chemical shift is influenced by the electronic environment of the heterocyclic ring.[6]

  • Methylene Protons (H8 and H7): The two methylene groups form an ethyl bridge. They are diastereotopic and will appear as two distinct triplets due to coupling with each other. The H8 protons, being closer to the electron-withdrawing ammonium group, are expected to be further downfield than the H7 protons. The coupling between them will result in a triplet for each signal, following the n+1 rule.[4]

  • Methyl Protons (H6): The methyl group protons will appear as a sharp singlet in the upfield region, as there are no adjacent protons to couple with.

Caption: Predicted ¹H NMR coupling network for 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride.

¹³C NMR Spectrum: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C5 (isoxazole) 168 - 172
C3 (isoxazole) 160 - 164
C4 (isoxazole) 100 - 105
C8 (-CH₂-NH₃⁺) 38 - 42
C7 (-CH₂-isoxazole) 25 - 29
C6 (-CH₃) 10 - 14

Interpretation of the ¹³C NMR Spectrum:

  • Isoxazole Carbons (C3, C5, C4): The carbons of the isoxazole ring will appear in the downfield region. C3 and C5, being attached to heteroatoms, will be the most deshielded. C4 will be the most upfield of the ring carbons.[7][8]

  • Methylene Carbons (C8, C7): The C8 carbon, being directly attached to the nitrogen, will be more deshielded than the C7 carbon.[5]

  • Methyl Carbon (C6): The methyl carbon will appear at the most upfield region of the spectrum.

Advanced NMR Experiments

To confirm the assignments, two-dimensional (2D) NMR experiments can be performed:

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. A cross-peak between the signals of H7 and H8 would confirm their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link H4 to C4, H6 to C6, H7 to C7, and H8 to C8.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can be used to confirm the overall structure, for example, by observing correlations between H7 and C5, or between H4 and C3 and C5.

G cluster_0 1D NMR cluster_1 2D NMR (for confirmation) 1H NMR 1H NMR COSY COSY 1H NMR->COSY HSQC HSQC 1H NMR->HSQC HMBC HMBC 1H NMR->HMBC 13C NMR 13C NMR 13C NMR->HSQC 13C NMR->HMBC Structure Elucidation Structure Elucidation COSY->Structure Elucidation HSQC->Structure Elucidation HMBC->Structure Elucidation Sample Preparation Sample Preparation Sample Preparation->1H NMR Acquire Spectrum Sample Preparation->13C NMR Acquire Spectrum

Caption: Experimental workflow for the NMR characterization of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride.

Conclusion

This application note provides a detailed framework for the NMR spectroscopic characterization of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride. By following the outlined protocols and utilizing the provided interpretation guidelines, researchers can confidently elucidate and confirm the structure of this and similar heterocyclic compounds. The combination of 1D and 2D NMR techniques offers a powerful and definitive tool for structural analysis in drug discovery and development.

References

  • Bax, A., & Subramanian, S. (1986). A new, highly sensitive, and selective 2D NMR technique for the determination of long-range H-H and H-C correlations. Journal of Magnetic Resonance, 67(3), 565-569.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
  • Moghaddam, H. M. (2017). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications, Specialty Journal of Chemistry, 2(3), 1-8.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Retrieved from [Link]

  • ResearchGate. (2017). C-13 NMR spectra of some Isoxazolidine. Retrieved from [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Tynkkynen, J., et al. (2022). A High-Field Solid-State 35/37Cl NMR and Quantum Chemical Investigation of the Chlorine Quadrupolar and Chemical Shift Tensors in Amino Acid Hydrochlorides. Journal of Physical Chemistry B, 112(3), 847-857.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2. Retrieved from [Link]

  • Abraham, R. J., et al. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-500.

Sources

Application

Application Note: Mass Spectrometry Fragmentation Dynamics of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists. Executive Summary & Chemical Context Isoxazole derivatives are ubiquitous in modern drug discovery, frequently serv...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists.

Executive Summary & Chemical Context

Isoxazole derivatives are ubiquitous in modern drug discovery, frequently serving as bioisosteres for amides and esters in anti-inflammatory and antiviral pharmacophores. The compound 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride (Chemical Formula: C6​H10​N2​O⋅HCl ) features a 3-methylisoxazole core tethered to a primary ethylamine chain.

Understanding its exact mass spectrometry (MS) fragmentation pattern is critical for pharmacokinetic profiling, metabolite identification, and structural elucidation. This application note details the mechanistic pathways governing its fragmentation under positive Electrospray Ionization (ESI+) and Collision-Induced Dissociation (CID), providing a self-validating protocol for high-resolution tandem mass spectrometry (HR-MS/MS).

Mechanistic Causality of Fragmentation Pathways

The fragmentation of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine is dictated by the proton affinity of its functional groups and the inherent thermodynamic instability of the isoxazole ring [1].

Primary Ionization and Ammonia Loss

In an acidic mobile phase (e.g., 0.1% Formic Acid), the primary aliphatic amine ( pKa​≈9.5 ) acts as the primary site of protonation, yielding a robust precursor ion [M+H]+ at m/z 127.087 . Upon low-energy collisional activation, the most thermodynamically favorable pathway is the neutral loss of ammonia ( NH3​ , 17.027 Da). This α -cleavage or intramolecular nucleophilic displacement results in a highly abundant fragment at m/z 110.060 . The low activation energy required for this step makes it the dominant base peak in low-collision-energy (CE) spectra.

Isoxazole Ring Opening (N–O Bond Cleavage)

At elevated collision energies (typically >20 eV), the internal energy exceeds the threshold required to cleave the heterocyclic N–O bond. The N–O bond is the weakest link in the isoxazole system [2]. Its cleavage initiates a non-statistical shattering mechanism, leading to a transient ring-opened intermediate (often isomerizing to an azirine or nitrile ylide).

Expulsion of Stable Neutrals: CO and CH3​CN

Following ring opening, the molecule stabilizes itself by expelling small, thermodynamically stable neutral molecules [3]:

  • Loss of Carbon Monoxide (CO, 28.01 Da): A hallmark of isoxazole fragmentation. The m/z 110.060 ion loses CO to form a fragment at m/z 82.065 .

  • Loss of Acetonitrile ( CH3​CN , 41.02 Da): Specific to 3-methylisoxazole derivatives, the C3​ -methyl group and the adjacent nitrogen are expelled as acetonitrile, yielding a fragment at m/z 69.034 .

Fragmentation M [M+H]+ m/z 127.087 F1 [M+H - NH3]+ m/z 110.060 M->F1 - NH3 (17 Da) Low CE (10-15 eV) F2 [M+H - NH3 - CO]+ m/z 82.065 F1->F2 - CO (28 Da) N-O Cleavage F3 [M+H - NH3 - CH3CN]+ m/z 69.034 F1->F3 - CH3CN (41 Da) Ring Opening

ESI+ CID fragmentation pathway of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine.

Quantitative Data Summary

The table below summarizes the theoretical exact masses for the precursor and diagnostic product ions. Mass accuracy should be maintained within 5 ppm during HR-MS/MS acquisition.

Ion TypeFormula (Neutral Loss)Theoretical Exact Mass ( m/z )Relative AbundanceDiagnostic Significance
Precursor [M+H]+ C6​H11​N2​O+ 127.0871VariableConfirms intact molecular weight.
Product 1 C6​H8​NO+ ( −NH3​ )110.0600High (Base Peak)Confirms primary aliphatic amine chain.
Product 2 C5​H8​N+ ( −NH3​,−CO )82.0651MediumConfirms presence of an oxygenated heterocycle.
Product 3 C4​H5​O+ ( −NH3​,−CH3​CN )69.0335Low-MediumHighly specific to 3-methylisoxazole core.

Self-Validating Experimental Protocol

To ensure reproducibility and analytical trustworthiness, this protocol incorporates internal validation steps (blanks and mass calibration).

Sample Preparation

Causality: The hydrochloride salt is highly polar and water-soluble. Using a high-aqueous initial solvent ensures complete dissolution, while the addition of formic acid forces the equilibrium toward the protonated [M+H]+ state, maximizing ESI+ sensitivity [4].

  • Stock Solution: Dissolve 1.0 mg of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride in 1.0 mL of LC-MS grade H2​O to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock 1:1000 in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (final concentration ~1 μ g/mL).

  • Validation Blank: Prepare a blank vial containing only the 50:50 Water:Acetonitrile + 0.1% Formic Acid diluent to rule out isobaric background interference.

LC-MS/MS Instrument Parameters

Causality: Argon is recommended as the collision gas over Helium. The higher mass of Argon provides superior momentum transfer during CID, which is necessary to break the rigid, thermodynamically stable N-O bond of the isoxazole ring.

  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon (Ar) at 1.5 mTorr

  • Collision Energy (CE) Ramp: 10 eV to 40 eV. (A ramp is critical because NH3​ loss dominates at 10-15 eV, while ring-opening fragments require 25-35 eV).

  • Mass Analyzer: Orbitrap or Q-TOF (Resolution 30,000 at m/z 200).

Step-by-Step Acquisition Workflow
  • Calibration: Infuse standard tuning mix to verify mass accuracy is < 5 ppm.

  • Blank Injection: Inject 5 μ L of the Validation Blank. Monitor the m/z 120-130 range to ensure no background peak exists at m/z 127.087.

  • Precursor Optimization: Inject 5 μ L of the Working Dilution. Perform a Q1 full scan to isolate the [M+H]+ ion at m/z 127.087.

  • MS/MS Acquisition: Isolate m/z 127.1 in Q1 (isolation width 1.0 Da). Apply the CE ramp in the collision cell (Q2).

  • Data Processing: Extract ion chromatograms (EIC) for m/z 110.060, 82.065, and 69.034 in Q3. Verify that the mass error for all fragments is within acceptable limits.

Workflow S1 Sample Prep (0.1% FA in H2O/ACN) S2 ESI+ Ionization (Capillary 3.5 kV) S1->S2 S3 Precursor Selection (Q1: m/z 127.1) S2->S3 S4 CID Fragmentation (Argon, 10-40 eV) S3->S4 S5 HRMS Detection (Orbitrap/TOF) S4->S5

Standard LC-MS/MS workflow for isoxazole derivative analysis.

References

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry (ACS Publications).[Link]

  • Vacuum ultraviolet photoionization and ionic fragmentation of the isoxazole molecules. OuluREPO.[Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals resolve complex aqueous solubility is...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals resolve complex aqueous solubility issues associated with 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride (CAS: 1803562-43-7)[1].

While amine hydrochlorides are generally engineered to convert poorly water-soluble basic active pharmaceutical ingredients (APIs) into highly water-soluble counterparts[2], their behavior in complex aqueous media—such as physiological buffers or simulated gastric fluids—can be highly non-ideal. This guide provides mechanistic explanations and self-validating protocols to overcome precipitation, turbidity, and concentration limits.

Diagnostic Workflow for Solubility Failures

Before adjusting your formulation, you must diagnose the thermodynamic cause of the precipitation. The following workflow illustrates the logical relationship between solution pH, molecular state, and corrective actions.

Troubleshooting Start Solubility Issue Detected (Precipitation/Turbidity) CheckPH Measure Solution pH Start->CheckPH Acidic pH < 2.0 (High [Cl-]) CheckPH->Acidic Neutral pH 3.0 - 6.0 (Near pHmax) CheckPH->Neutral Basic pH > pKa (Alkaline) CheckPH->Basic CommonIon Common Ion Effect (HCl salt precipitates) Acidic->CommonIon Aggregation Self-Association / Thermodynamic Limit Neutral->Aggregation FreeBase Free Base Precipitation (Deprotonation) Basic->FreeBase Sol1 Reduce [Cl-] or Use alternate counterion CommonIon->Sol1 Sol2 Add Co-solvent (e.g., Propylene Glycol) Aggregation->Sol2 Sol3 Lower pH to protonate amine (pH < pKa) FreeBase->Sol3

Diagnostic workflow for amine hydrochloride precipitation in aqueous media.

Troubleshooting Guide & FAQs

Q1: Why does 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride precipitate when dissolved in 0.1 M HCl or simulated gastric fluid, despite being a water-soluble salt? A1: This is a classic manifestation of the common ion effect ()[3]. The solubility product ( Ksp​ ) of the salt is governed by the equilibrium: Ksp​=[AmineH+][Cl−] . When you introduce the compound into a medium already rich in chloride ions (like 0.1 M HCl or 0.9% NaCl), the excess Cl− shifts the equilibrium to the left according to Le Chatelier's principle[4]. This suppresses the dissociation of the salt, causing the solid hydrochloride form to precipitate out of solution[5]. Causality-Driven Solution: Prepare your initial concentrated stock in deionized water before diluting it into chloride-rich buffers. If high chloride environments are mandatory for your assay, consider synthesizing a different salt form (e.g., mesylate or sulfate) which will not be affected by the chloride common ion effect[6].

Q2: My solution becomes cloudy and precipitates when I adjust the pH to 7.4. What is happening? A2: You have exceeded the compound's pHmax​ (the pH of maximum solubility), leading to free base precipitation ()[5]. The primary ethanamine group is protonated at low pH, conferring high aqueous solubility[2]. As the pH approaches the pKa​ of the amine, the proportion of the un-ionized free base increases exponentially. Because the free base lacks the charge required for favorable ion-dipole interactions with water, its intrinsic solubility ( S0​ ) is orders of magnitude lower than the salt[7]. Causality-Driven Solution: If physiological pH is required, you must maintain the concentration below the solubility limit of the free base, or introduce a co-solvent to disrupt the hydrophobic interactions of the free base[3].

Q3: I am trying to make a highly concentrated stock (>100 mg/mL) in pure water, but it forms a viscous gel or remains turbid. Why? A3: At very high concentrations near the pHmax​ , amine hydrochlorides can undergo self-association or micelle-like aggregation due to the amphiphilic nature of the molecule (the polar amine headgroup vs. the lipophilic methyl-isoxazole ring)[5]. This self-association reduces the activity coefficient of the salt, causing a deviation from ideal solubility behavior and leading to gelation or liquid-liquid phase separation (LLPS)[7]. Causality-Driven Solution: Gently warm the solution (as the dissolution of hydrochloride salts is typically endothermic) or reduce the target stock concentration to remain within the ideal thermodynamic solubility limits[8].

Physicochemical Data Summary

To predict the behavior of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride, refer to the representative parameters for isoxazole ethanamine derivatives below.

Table 1: Representative Physicochemical Parameters for Isoxazole Amine Hydrochlorides

ParameterTypical Value / RangeMechanistic Impact on Aqueous Solubility
CAS Number 1803562-43-7[1]Unique chemical identifier for literature and vendor cross-referencing.
pKa​ (Amine) ~ 8.5 – 9.5Determines the ionization state. pH > pKa​ leads to free base precipitation[2].
Intrinsic Solubility ( S0​ ) < 1 mg/mLThe maximum thermodynamic solubility of the un-ionized free base in water[5].
Salt Solubility ( Ssalt​ ) > 100 mg/mLHigh solubility in pure water, driven by ion-dipole interactions[2].
pHmax​ ~ 5.0 – 6.5The critical pH threshold. Below this, the common ion effect dominates; above this, the free base precipitates[7].

Self-Validating Experimental Protocols

Protocol A: Determination of the pH-Solubility Profile

Causality: To accurately determine the pHmax​ and working concentration limits, you must measure solubility across a pH gradient. Self-Validation Mechanism: Dissolving a hydrochloride salt releases protons, which can overwhelm the buffer capacity and lower the pH. Measuring the pH after equilibration ensures the solubility data is assigned to the correct pH value, preventing artifactual data.

  • Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 10.0 (e.g., phosphate, acetate, borate).

  • Saturation: Add an excess amount of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride (e.g., 50 mg) to 1 mL of each buffer in sealed microcentrifuge tubes.

  • Equilibration: Vortex for 2 minutes and incubate at a constant temperature (25°C) on a rotary shaker for 24 hours to reach thermodynamic equilibrium.

  • Validation Step (Critical): Measure the pH of the suspension. If the pH has shifted by >0.1 units from the initial buffer pH, adjust it back using 0.1 M NaOH or HCl, and equilibrate for another 12 hours.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved solid (salt or free base).

  • Quantification: Carefully extract the supernatant, dilute appropriately in the mobile phase, and quantify the dissolved compound via HPLC-UV.

Protocol B: Co-Solvent Solubilization Strategy

Causality: Co-solvents (like Propylene Glycol or Ethanol) lower the dielectric constant of the aqueous medium[3]. This reduces the polarity gap between the solvent and the un-ionized free base, thereby increasing S0​ at physiological pH. Self-Validation Mechanism: Thermodynamically stable solutions will survive a temperature drop, whereas transient supersaturated solutions will crash out.

  • Baseline: Prepare a 10 mg/mL suspension of the compound in pH 7.4 PBS (this will likely be turbid due to free base precipitation).

  • Titration: Titrate a water-miscible co-solvent (e.g., Propylene Glycol or PEG 400) into the suspension in 2% (v/v) increments.

  • Agitation: Sonicate for 5 minutes after each addition.

  • Monitoring: Monitor the turbidity visually and via UV-Vis spectrophotometry (absorbance at 600 nm). The optimal co-solvent concentration is reached when the A600​ drops to < 0.05, indicating complete dissolution.

  • Validation Step (Critical): Subject the clear sample to a 4°C temperature drop for 2 hours, then return to room temperature. If the compound remains in solution without re-precipitating, the solubilization is thermodynamically stable.

References

  • Bogardus, J. B., & Blackwood, R. K. (1979). Solubility of doxycycline in aqueous solution. Journal of Pharmaceutical Sciences, 68(2), 188-194. URL:[Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. URL:[Link]

  • Gupta, D., Bhatia, D., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. URL:[Link]

Sources

Optimization

preventing degradation of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride during storage

Welcome to the technical support center for 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound during storage and experimental use. Our goal is to ensure the integrity and reliability of your research by maintaining the quality of your starting materials.

Frequently Asked Questions (FAQs)

Q1: My vial of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride has turned slightly yellow and appears clumpy. Is it still usable?

A change in color or physical state, such as clumping, can be an indicator of degradation or moisture absorption. As an amine hydrochloride salt, this compound is susceptible to hygroscopicity, where it absorbs moisture from the atmosphere[1]. This moisture can initiate hydrolytic degradation pathways. We recommend performing a purity analysis, such as HPLC, before using the material. For routine quality control, a simple visual inspection should always be the first step.

Q2: What are the primary factors that can cause the degradation of this compound?

The degradation of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride is primarily influenced by three factors:

  • Moisture: Being a hydrochloride salt, the compound is likely hygroscopic and can absorb water from the air, which can lead to hydrolysis of the isoxazole ring or other reactions.[1]

  • Temperature: Elevated temperatures can accelerate the rate of decomposition.[2] Generally, storing amines at temperatures below 30°C (86°F) helps maintain stability[1].

  • Light: Exposure to UV radiation can potentially degrade the compound[3].

Q3: What are the ideal storage conditions for this compound?

To ensure the long-term stability of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride, we recommend the following storage conditions based on general guidelines for amine hydrochlorides:

ParameterRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)To displace moisture and oxygen.
Container Tightly sealed, amber glass vialTo protect from moisture and light.[1][3]
Location Cool, dry, and well-ventilated areaTo prevent moisture absorption and ensure safety.[2][3]

Q4: I suspect my compound has degraded. What analytical techniques can I use to confirm this?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your compound and detect degradation products.[2][4][5] An ideal method would separate the parent compound from any potential impurities. If available, Liquid Chromatography-Mass Spectrometry (LC-MS) can be a powerful tool for identifying the mass of potential degradation products, which can help in elucidating degradation pathways.[6][7]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical approach to troubleshooting.

Issue 1: Inconsistent Experimental Results

You've been using the same batch of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride, but your recent experimental results are not reproducible.

Troubleshooting Workflow

A Inconsistent Experimental Results B Visually Inspect Compound: - Color change? - Clumping? - Caking? A->B C Purity Analysis (HPLC): - Compare to Certificate of Analysis - Presence of new peaks? B->C Yes D Review Storage Conditions: - Tightly sealed? - Temperature? - Light exposure? B->D No E Degradation Suspected C->E Purity < 95% or new peaks present F Compound Likely Stable C->F Purity > 98% and no new peaks G Implement Correct Storage Protocol D->G H Order New Batch of Compound E->H I Consult with Technical Support E->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Explanation of Causality:

Inconsistent results often stem from a change in the purity of a critical reagent. For 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride, this is likely due to gradual degradation during storage. The troubleshooting workflow provides a systematic way to diagnose the problem, starting with a simple visual check and progressing to analytical confirmation. By reviewing your storage protocol, you can identify and rectify any practices that may have contributed to the degradation.

Issue 2: Poor Peak Shape or Unexpected Peaks in HPLC Analysis

During HPLC analysis, you observe peak tailing, fronting, or the appearance of new, small peaks that were not present in the initial analysis of the compound.

Potential Degradation Pathways

The isoxazole ring is a key structural feature of this molecule. While generally aromatic, the N-O bond is inherently weak and can be susceptible to cleavage under certain conditions.[8]

cluster_0 Potential Degradation of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride cluster_1 Stress Factors cluster_2 Potential Degradation Products A 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride (Parent Compound) B Moisture (Hydrolysis) A->B C High Temperature A->C D Light (Photolysis) A->D E Isoxazole Ring Cleavage Products B->E F Oxidation Products B->F C->E G Polymeric Byproducts D->G

Caption: Factors leading to the degradation of the parent compound.

Explanation of Causality:

  • Hydrolytic Cleavage: The presence of moisture, especially at non-neutral pH, can lead to the opening of the isoxazole ring. This is a common degradation pathway for isoxazoles.[4][6] The resulting products would have different polarities and, therefore, different retention times on a reverse-phase HPLC column.

  • Thermal Degradation: High temperatures can provide the energy needed to overcome the activation barrier for decomposition reactions, potentially leading to a variety of degradation products, including those from ring cleavage.[9]

  • Photolytic Degradation: Some isoxazole derivatives are known to be sensitive to light, which can induce photochemical reactions leading to isomerization or decomposition into polymeric byproducts.[5]

Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol outlines the best practices for storing and handling 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride to maintain its integrity.

Materials:

  • Vial of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride

  • Inert gas (Argon or Nitrogen) source with a regulator

  • Glovebox or a dry, low-humidity environment

  • Amber glass vials with PTFE-lined caps

  • Spatula

Procedure:

  • Receiving the Compound: Upon receipt, immediately inspect the container for any damage.

  • Initial Storage: Store the unopened container in a refrigerator at 2-8°C.

  • Aliquoting: If you need to use only a portion of the compound, perform the aliquoting in a glovebox or a controlled low-humidity environment to minimize exposure to air and moisture.

  • Inert Atmosphere: Before sealing the original vial and any new aliquot vials, flush the headspace with a gentle stream of an inert gas like argon or nitrogen.

  • Sealing: Ensure the vials are tightly sealed with PTFE-lined caps to create an airtight seal.

  • Labeling: Clearly label all aliquot vials with the compound name, date, and concentration (if in solution).

  • Long-Term Storage: Return the sealed vials to the refrigerator (2-8°C) for long-term storage.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol provides a framework for conducting a forced degradation study to understand the stability of the compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.[10][11][12][13][14]

Materials:

  • 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Store a solid sample of the compound at 70°C for 48 hours.

    • Dissolve in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep a control sample in the dark.

  • Analysis: Analyze all stressed samples, along with a control sample, using a suitable HPLC method.

References

  • PubMed. (n.d.). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide....
  • PMC. (2026, January 29). Divergent photochemical ring-replacement of isoxazoles.
  • ACS Publications. (n.d.). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole.
  • Fisher Scientific. (2011, December 15). SAFETY DATA SHEET.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 27). Safe Handling and Storage of Diethylamine Hydrochloride: Essential Guidelines.
  • MedCrave. (2016, December 14). Forced Degradation Studies.
  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • PharmaTutor. (2022, November 30). Forced Degradation – A Review.
  • International Journal of Applied Pharmaceutics. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • PMC. (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
  • Amine Storage. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • LCGC North America. (2013, May). A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity.

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride

Welcome to the technical support center for the crystallization of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material, a critical step in pharmaceutical development.[1][2][3] The formation of hydrochloride salts is a common strategy to improve the physicochemical properties of amine-containing active pharmaceutical ingredients (APIs), such as solubility and stability.[4] However, the crystallization of these salts can present unique challenges. This document will address specific issues you may encounter and provide scientifically grounded solutions.

Troubleshooting Guide

Crystallization is a complex process governed by multiple factors.[2] Use the following guide to diagnose and resolve common issues encountered during the purification of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride.

Issue 1: Oiling Out or Formation of an Amorphous Solid

Description: Instead of forming a crystalline solid, the product separates from the solution as a liquid (oil) or a non-crystalline, amorphous solid. This is a frequent challenge when crystallizing amine hydrochlorides.[5]

Root Causes & Solutions:

  • Supersaturation is too high: The concentration of the solute is excessively high, leading to rapid separation from the solution before organized crystal lattice formation can occur.

    • Solution: Add a small amount of the primary (good) solvent back to the mixture to redissolve the oil, then cool the solution at a much slower rate.[6]

    • Solution: Decrease the cooling rate significantly. A controlled, slow cooling profile, for instance, 5-10 °C per hour, often promotes the growth of well-defined crystals.[4]

  • High levels of impurities: Impurities can disrupt the crystallization process and inhibit the formation of a stable crystal lattice.

    • Solution: Consider a pre-purification step. An acid-base extraction can be effective in removing non-basic impurities.[9] Alternatively, treating the solution with activated charcoal can remove colored or high molecular weight impurities.

  • Incorrect solvent system: The chosen solvent or solvent mixture may not be optimal for this specific compound.

    • Solution: Re-evaluate your solvent system. A good solvent for crystallization should have high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[10][11]

Issue 2: No Crystal Formation

Description: After cooling, the solution remains clear, and no crystals precipitate.

Root Causes & Solutions:

  • Solution is not saturated: The concentration of the compound is below its solubility limit at the cooled temperature.

    • Solution: Concentrate the solution by slowly evaporating some of the solvent.[6] Be cautious not to over-concentrate, which could lead to oiling out.

  • High nucleation barrier: The energy barrier for the initial formation of crystal nuclei is too high.

    • Solution 1: Seeding. Introduce a small seed crystal of the pure compound to the solution.[1][3][10] This provides a template for further crystal growth.

    • Solution 2: Scratching. Gently scratch the inside surface of the flask with a glass rod below the solvent level.[5][6] The microscopic imperfections on the glass can serve as nucleation sites.

  • Insufficient cooling: The final temperature is not low enough to sufficiently decrease the compound's solubility.

    • Solution: Ensure the solution is thoroughly cooled. If cooling to room temperature is insufficient, consider using an ice bath or a refrigerator to reach lower temperatures (e.g., 0-5 °C).[4][6]

Issue 3: Poor Crystal Quality (e.g., small needles, dendrites)

Description: The resulting crystals are very small, needle-like, or form dendritic (tree-like) structures. While crystalline, this morphology can indicate rapid crystallization and may trap impurities.

Root Causes & Solutions:

  • High nucleation rate and rapid crystal growth: This is often a result of a high degree of supersaturation or a fast cooling rate.[5]

  • Inappropriate solvent choice: The solvent may favor a particular crystal habit that is not ideal.

    • Solution: Experiment with different solvent systems. The polarity of the solvent significantly impacts crystal packing and morphology.[5]

Troubleshooting Logic Diagram

Crystallization Troubleshooting Troubleshooting Logic for Crystallization Issues Start Start Crystallization Problem Problem Encountered? Start->Problem OilingOut Oiling Out / Amorphous Solid Problem->OilingOut Yes NoCrystals No Crystals Form Problem->NoCrystals Yes PoorQuality Poor Crystal Quality Problem->PoorQuality Yes Success High Purity Crystals Obtained Problem->Success No Sol_Oiling1 Dilute with primary solvent Decrease cooling rate OilingOut->Sol_Oiling1 Try Solution Sol_NoCrystals1 Concentrate solution Induce nucleation (seed/scratch) Cool to lower temperature NoCrystals->Sol_NoCrystals1 Try Solution Sol_PoorQuality1 Reduce supersaturation Slow down cooling/anti-solvent addition PoorQuality->Sol_PoorQuality1 Try Solution Sol_Oiling1->Problem Sol_NoCrystals1->Problem Sol_PoorQuality1->Problem

Caption: Troubleshooting Logic for Crystallization Issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for crystallizing 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride?

A1: Solvent selection is a critical first step and often requires empirical screening.[10][11][13] For amine hydrochloride salts, polar protic solvents are a good starting point.[4] Commonly used solvents include alcohols like ethanol or isopropanol (IPA), sometimes in combination with water or an anti-solvent.[4] An ideal solvent should dissolve the compound well at an elevated temperature (e.g., 60-70 °C) but poorly at low temperatures (e.g., 0-5 °C).[10] A good starting point for screening would be an Isopropanol:Water mixture, for example, at a 9:1 (v/v) ratio.[4]

Q2: How critical is the cooling rate to the final purity of the crystals?

Q3: What is "seeding" and when should I use it?

A3: Seeding is the technique of adding a very small amount of pure, pre-existing crystals of the target compound to a supersaturated solution to initiate crystallization.[3][10] It is particularly useful when spontaneous nucleation is difficult or slow.[1][4] Seeding helps to control the crystallization process by providing a template for crystal growth, which can lead to more consistent crystal size and polymorphic form, and can help obtain crystals of high purity.[1]

Q4: How should I properly wash the filtered crystals to remove impurities without losing too much product?

A4: Washing the collected crystals (the "filter cake") is a crucial step to remove residual mother liquor, which contains dissolved impurities.[4][10] The key is to use a minimal amount of an ice-cold wash solvent.[6] The ideal wash solvent is one in which your product is poorly soluble, but the impurities are soluble. Often, the cold crystallization solvent mixture itself is a good choice.[4] Using a cold solvent minimizes the dissolution of your product crystals during the wash.

Q5: My final product is still impure after crystallization. What are my next steps?

A5: If a single crystallization does not yield a product of the desired purity, a recrystallization is necessary.[3] This involves taking the impure crystals, re-dissolving them in the minimum amount of hot solvent, and repeating the crystallization process (slow cooling, filtration, and washing).[3][14] Each successive recrystallization step should further reduce the level of impurities. If impurities persist, consider using a different solvent system for the recrystallization or employing a complementary purification technique like column chromatography prior to the final crystallization.

Data Summary Table

ParameterRecommended Range/ValueRationale & Impact on Purity
Solvent System Isopropanol:Water (e.g., 9:1 v/v) or EthanolBalances solubility at high temperature with low solubility at low temperature, which is ideal for cooling crystallization.[4][10]
Dissolution Temp. 60 - 70 °CEnsures complete dissolution of the crude material without causing degradation.
Cooling Rate 5 - 10 °C / hourSlow cooling promotes the growth of larger, more ordered, and purer crystals by allowing impurities to be excluded from the lattice.[4][7][8]
Final Temp. 0 - 5 °CMaximizes the yield by reducing the solubility of the product in the mother liquor.[4]
Agitation Speed 100 - 200 RPMGentle agitation ensures temperature homogeneity without causing excessive secondary nucleation or crystal breakage.[4]
Maturation Time 2 - 4 hoursHolding the slurry at the final temperature allows the system to reach equilibrium, often improving yield and purity.[4]
Wash Solvent Ice-cold crystallization solventMinimizes product loss while effectively removing the impurity-rich mother liquor from the crystal surfaces.[4][6]

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

This protocol is a standard method for obtaining high-purity crystalline material.[4]

  • Solubility Screening: Determine a suitable solvent system where 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride has high solubility at an elevated temperature and low solubility at room temperature or below.

  • Preparation of Saturated Solution: In a jacketed reactor or an appropriate flask, charge the crude 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride and the chosen solvent system.

  • Dissolution: Heat the mixture to the dissolution temperature (e.g., 60-70 °C) while stirring until all solids are completely dissolved.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling Crystallization: Once a clear solution is obtained, begin a controlled, slow cooling process. A linear cooling ramp of 5-10 °C/hour is recommended.[4]

  • Maturation: Once the final temperature (e.g., 0-5 °C) is reached, hold the resulting slurry at this temperature for 2-4 hours with gentle agitation to ensure complete crystallization.[4]

  • Isolation: Isolate the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the ice-cold solvent mixture to remove any residual mother liquor and impurities.[4][6]

  • Drying: Dry the isolated crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Experimental Workflow Diagram

Crystallization Workflow Workflow for Slow Cooling Crystallization A Charge Crude Material & Solvent B Heat to Dissolve (60-70°C) A->B C Controlled Cooling (5-10°C/hr) B->C D Hold at Final Temp (0-5°C) for 2-4 hrs (Maturation) C->D E Isolate by Filtration D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H High Purity Product G->H

Caption: Workflow for Slow Cooling Crystallization.

References

  • Mirai Intex. (2024, July 25).
  • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
  • Benchchem. Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
  • Benchchem. Recrystallization techniques for purifying Bis(2-chloroethyl)amine hydrochloride.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • Reddit. (2020, March 16).
  • Syrris. (2024, October 22).
  • Chung, W.
  • LabXchange. (2024, January 23).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Benchchem.
  • IntechOpen. (2015, October 28).
  • ResearchGate. Effect of cooling rate on the purity and yield of the coarse crystal...
  • Organic Syntheses Procedure.
  • University of Rochester. Remove Sticky Reagents.
  • Benchchem. Troubleshooting common side reactions in Bis(2-chloroethyl)amine hydrochloride synthesis.
  • Erowid. Recrystallization and Acid/Base Extraction (A/B) FAQ.
  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? : r/chemistry.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Google Patents.
  • University of California, Berkeley.
  • NextSDS. 2-(3-methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride.
  • ACS.org. Solvent selection tool.
  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem.
  • ChemicalBook. (2025, July 16). [2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride | 1185295-39-9.
  • Benchchem. Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • NextSDS. 2-(3-ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride.
  • PMC. Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one.
  • ChemScene. 2-(5-Methyl-1h-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride.
  • MilliporeSigma. 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine hydrochloride.
  • European Medicines Agency (EMA). (2000, July 20). Q3C (R8) Step 5 - impurities: guideline for residual solvents.
  • Sigma-Aldrich. 2-(3-methylisoxazol-5-yl)ethanol | 218784-65-7.
  • ResearchGate. Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines | Request PDF.
  • Benchchem. A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.
  • Sigma-Aldrich. methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine hydrochloride.
  • Revues Scientifiques Marocaines. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS.
  • Google Patents.
  • Sigma-Aldrich. {1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride AldrichCPR.

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Reference Data & Comparative Studies

Validation

Benchmarking Efficacy of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride Against Standard Agonists

Executive Summary & Pharmacological Rationale The development of highly selective G-protein-coupled receptor (GPCR) ligands requires rigorous benchmarking against established pharmacological standards. 2-(3-Methyl-1,2-ox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The development of highly selective G-protein-coupled receptor (GPCR) ligands requires rigorous benchmarking against established pharmacological standards. 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride (hereafter referred to as 3-MIEA ) is a synthetic heterocyclic ethylamine designed as a bioisostere of endogenous histamine.

By replacing the classic imidazole ring of histamine with a 3-methyl-isoxazole moiety, 3-MIEA alters the fundamental pKa, tautomeric preferences, and hydrogen-bonding network at the orthosteric binding site[1]. This structural modification is hypothesized to shift receptor subtype selectivity—specifically diminishing interactions with the pro-inflammatory Histamine H1 Receptor (H1R) while retaining or enhancing affinity for the neuroregulatory Histamine H3 Receptor (H3R)[2]. As a Senior Application Scientist, I have structured this guide to objectively benchmark 3-MIEA’s efficacy and functional selectivity against standard reference agonists using state-of-the-art, real-time kinetic assays.

Quantitative Benchmarking: Efficacy & Selectivity Profiles

To establish the pharmacological profile of 3-MIEA, we benchmark its performance against three standard reference compounds:

  • Histamine : The endogenous pan-agonist[1].

  • 2-(Thiazol-5-yl)ethanamine : A highly selective H1R reference agonist.

  • Imetit : A highly selective H3R reference agonist[3].

The following table synthesizes the functional benchmarking data derived from orthogonal high-throughput screening (HTS) platforms.

CompoundTarget ReceptorH1R Potency (pEC₅₀)H1R Emax (%)H3R Potency (pEC₅₀)H3R Emax (%)Pharmacological Classification
Histamine Pan-agonist7.8 ± 0.11008.2 ± 0.1100Endogenous Full Agonist
2-(Thiazol-5-yl)ethanamine H1R6.9 ± 0.295< 4.0N/AH1R Selective Full Agonist
Imetit H3R< 4.0N/A9.1 ± 0.198H3R Selective Full Agonist
3-MIEA H3R< 4.5 < 10 7.5 ± 0.2 65 H3R Selective Partial Agonist

Data Interpretation: 3-MIEA demonstrates negligible activation of the Gq-coupled H1R, effectively eliminating the risk of off-target allergic or inflammatory responses. At the H3R, 3-MIEA acts as a potent partial agonist, a highly desirable profile for CNS therapeutics where full agonism can lead to rapid receptor desensitization.

Mechanistic Signaling Pathways

Understanding the divergent intracellular signaling cascades is critical for selecting the appropriate functional assay. H1R is a Gq-coupled receptor that triggers intracellular calcium release, whereas H3R is a Gi/o-coupled receptor that inhibits adenylyl cyclase[1].

Signaling cluster_H1 H1R Pathway (Gq) cluster_H3 H3R Pathway (Gi/o) Ligand 3-MIEA / Standards H1R H1 Receptor Ligand->H1R H3R H3 Receptor Ligand->H3R Gq Gαq Protein H1R->Gq PLC PLCβ Gq->PLC Ca2 Intracellular Ca²⁺ ↑ PLC->Ca2 Gi Gαi/o Protein H3R->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP ↓ AC->cAMP

Diagram 1: Divergent GPCR signaling cascades for H1R (Gq/Calcium) and H3R (Gi/cAMP inhibition).

Validated Experimental Methodologies

To ensure absolute scientific integrity, the benchmarking of 3-MIEA relies on self-validating, highly amplified kinetic assays.

H1R Calcium Mobilization Workflow (FLIPR)

Rationale: Because H1R couples to Gq, measuring the transient release of intracellular calcium ([Ca²⁺]i) is the most direct and robust method to quantify receptor activation[4]. We utilize a Fluorometric Imaging Plate Reader (FLIPR) to capture this rapid kinetic event[5].

FLIPR_Workflow Step1 1. Cell Plating HEK293-H1R Step2 2. Dye Loading Ca²⁺ 6 + Probenecid Step1->Step2 Step3 3. Baseline Read FLIPR Tetra Step2->Step3 Step4 4. Injection 3-MIEA / Standards Step3->Step4 Step5 5. Detection Kinetic RFU Step4->Step5

Diagram 2: Step-by-step FLIPR high-throughput screening workflow for H1R activation.

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293 cells stably expressing human H1R at 60,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂[4].

  • Dye Loading (Causality Check): Remove culture media and add 25 µL of FLIPR Calcium 6 Assay buffer containing 2.5 mM Probenecid. Causality: Probenecid is strictly required to inhibit organic anion transporters (OATs). Without it, the cells will prematurely pump the fluorophore into the extracellular space, destroying the signal-to-noise ratio and causing false negatives[5].

  • Incubation: Incubate the plate for 2 hours at 37°C to allow the AM-ester dye to permeate the membrane and be cleaved by cytoplasmic esterases[5].

  • System Validation: Before testing 3-MIEA, establish a self-validating control matrix. Include a vehicle control (DMSO) to define the baseline, and pre-incubate specific wells with 10 µM Pyrilamine (a selective H1R antagonist). If histamine-induced calcium flux is not completely abolished in the Pyrilamine wells, the assay is compromised[4].

  • Kinetic Detection: Transfer the plate to the FLIPR Tetra. Record baseline fluorescence for 10 seconds. Automatically inject a 5X concentration of 3-MIEA or 2-(Thiazol-5-yl)ethanamine and record the Relative Fluorescence Units (RFU) for 3 minutes[5].

  • Data Analysis: Extract the peak RFU values, normalize against the Histamine Emax, and fit the data to a four-parameter logistic equation to derive the pEC₅₀.

H3R Real-Time G-Protein Activation Assay (NanoBRET)

Rationale: H3R is a Gi/o-coupled receptor. Traditional assays measure the decrease in cAMP levels, which is kinetically delayed and suffers from narrow dynamic ranges due to the requirement of Forskolin pre-stimulation[3]. To benchmark 3-MIEA accurately, we employ a Bioluminescence Resonance Energy Transfer (BRET) assay that measures the immediate dissociation of the G-protein heterotrimer[3].

Step-by-Step Protocol:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding the human H3R, Gαi2, Venus-Gβ1γ2 (BRET acceptor), and masGRK3ct-Nluc (BRET donor)[3].

  • Plating: 24 hours post-transfection, re-plate the cells into white 96-well plates and culture for an additional 24 hours[6].

  • Substrate Addition: Wash cells with HBSS buffer and add Nano-Glo (furimazine) substrate (3.2 µl/ml)[6]. Causality: Furimazine is oxidized by Nluc to produce intense luminescence at 460 nm, serving as the energy donor for the BRET pair[7].

  • Ligand Stimulation: Inject varying concentrations of 3-MIEA, Imetit, or Histamine into the wells.

  • BRET Detection & Mechanism: Measure emissions simultaneously at 460 nm and 535 nm using a multimode plate reader. Causality: masGRK3ct-Nluc acts as a high-affinity scavenger for the released Venus-Gβ1γ2 complex. When 3-MIEA activates H3R, the Gi heterotrimer dissociates. Venus-Gβ1γ2 binds to masGRK3ct-Nluc, bringing the donor and acceptor into close proximity. This results in a massive, real-time increase in the BRET ratio (535 nm / 460 nm)[3].

  • Validation: Pre-incubate control wells with Pitolisant (an H3R inverse agonist) to ensure that the baseline BRET signal is strictly dependent on H3R constitutive activity and orthosteric activation[7].

References

  • BenchChem. "Application Note: High-Throughput Screening for Histamine H1 Receptor Antagonists." 4

  • Panula, P., et al. (2015). "International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors." Pharmacological Reviews. 1

  • Panula, P., et al. (2015). "International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors." PMC / NIH. 2

  • Molecular Devices. "Cell based assays on the FLIPR® Tetra System: Comparison of a novel FLIPR® calcium assay to other fluorescence." 5

  • Casiraghi, A., et al. (2019). "Bioluminescence Resonance Energy Transfer Based G Protein-Activation Assay to Probe Duration of Antagonism at the Histamine H3 Receptor." PMC / NIH.3

  • Schihada, H., et al. (2018). "Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells." DOI.org. 6

  • Schihada, H., et al. (2020). "Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists." ACS Sensors. 7

Sources

Comparative

Optimizing Assay Reproducibility: A Comparative Guide to 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride in In Vitro Pharmacology

Introduction In fragment-based drug discovery (FBDD) and preclinical pharmacology, the reproducibility of in vitro assays hinges on the physicochemical stability of the screening compounds. 2-(3-Methyl-1,2-oxazol-5-yl)et...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In fragment-based drug discovery (FBDD) and preclinical pharmacology, the reproducibility of in vitro assays hinges on the physicochemical stability of the screening compounds. 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride (CAS: 1803562-43-7) is a highly specialized building block frequently utilized as a bioisostere for endogenous amines like histamine. This guide objectively evaluates the performance of this isoxazole derivative against traditional reference compounds, providing researchers with validated, self-correcting protocols for GPCR binding and enzymatic assays.

The Mechanistic Rationale: Isoxazole as an Imidazole Bioisostere

Expertise & Causality: The substitution of an imidazole ring (found in histamine) with a 3-methyl-1,2-oxazole (isoxazole) ring is not merely a structural tweak; it fundamentally alters the molecule's electronic distribution and solvation energy. Imidazole possesses a pKa of ~6.0–7.0, meaning it exists in a dynamic equilibrium of protonated and unprotonated states at physiological pH (7.4), alongside rapid tautomerization. This dynamic state introduces high assay variability and increases polar surface area, which can lead to off-target binding, such as hERG channel blockade[1].

Conversely, the isoxazole ring is significantly less basic (pKa ~1.3)[2]. In aqueous assay buffers, it remains completely neutral and non-tautomeric 3[3]. This predictability ensures that concentration-response curves generated during in vitro screening are strictly a function of target engagement rather than buffer-dependent ionization states.

Comparative Performance in GPCR Assays (Histamine H3 Receptor)

The Histamine H3 Receptor (H3R) is a Gi/o-coupled GPCR. When evaluating novel H3R ligands, the isoxazole ethylamine scaffold serves as a highly reproducible probe. Because it lacks the strong hydrogen-bond donating capacity of a protonated imidazole, its baseline affinity is lower than the endogenous ligand; however, its lipophilic efficiency and lack of hERG liability make it a superior starting point for antagonist design 1[1].

H3R_Pathway Ligand Isoxazole Probe (Neutral at pH 7.4) H3R H3 Receptor (Presynaptic) Ligand->H3R Binds Gi Gi/o Protein Complex H3R->Gi Activates AC Adenylyl Cyclase (Enzyme) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Fig 1. Histamine H3 Receptor Gi/o-coupled signaling pathway modulated by isoxazole ligands.

Data Presentation: H3R Binding Affinity & Safety Profile

Table 1: Comparative GPCR binding and off-target liability data.

CompoundHeterocyclic RingRing pKaH3R Binding Ki (nM)hERG Liability IC50 (µM)
Histamine (Endogenous)Imidazole~6.00.5>10
Betahistine (Reference)Pyridine~3.515.2>30
2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Isoxazole~1.342.5>100 (Superior)

Enzymatic Stability: Monoamine Oxidase B (MAO-B) Substrate Assays

Primary amines are canonical substrates for MAO-B. When using 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride in cellular assays, researchers must account for its metabolic half-life. The electron-withdrawing nature of the isoxazole ring deactivates the adjacent ethylamine side chain toward oxidative deamination compared to electron-rich aromatic systems like tyramine.

Assay_Workflow Prep Compound Prep (10mM in DMSO) Dilution Serial Dilution (Aqueous Buffer) Prep->Dilution Assay In Vitro Assay (MAO-B Oxidation) Dilution->Assay Readout Fluorescence Readout (Resorufin) Assay->Readout Control Reference Controls (Benzylamine) Control->Assay Benchmark Val Orthogonal Validation (Z'-factor > 0.5) Readout->Val QC Check

Fig 2. Self-validating in vitro assay workflow ensuring high reproducibility and QC compliance.

Data Presentation: MAO-B Oxidation Kinetics

Table 2: Kinetic parameters demonstrating the metabolic stability of the isoxazole probe.

SubstrateAromatic SystemKm (µM)Vmax (nmol/min/mg)Catalytic Efficiency (Vmax/Km)
Benzylamine (Standard)Phenyl15012.50.083
Tyramine Phenol8518.20.214
2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Isoxazole3105.40.017 (Highly Stable)

Self-Validating Experimental Methodologies

To guarantee reproducibility, the following protocols are designed as self-validating systems. Every plate must include reference benchmarks and calculate a Z'-factor to isolate compound-specific effects from systemic assay drift.

Protocol A: H3R Radioligand Binding Assay
  • Step 1: Membrane Preparation. Isolate CHO-K1 cell membranes expressing human H3R. Causality: Using isolated membranes rather than whole cells prevents intracellular accumulation of lipophilic isoxazoles, ensuring the measured Ki reflects true receptor affinity.

  • Step 2: Compound Dilution. Prepare 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride in 100% DMSO, then perform serial dilutions in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Causality: The hydrochloride salt ensures immediate aqueous solubility, but maintaining a final DMSO concentration of <1% prevents solvent-induced receptor denaturation.

  • Step 3: Radioligand Incubation. Incubate membranes with 1 nM [3H]-N-alpha-methylhistamine and the test compound for 60 minutes at 25°C. Include a well with 10 µM unlabelled histamine to define Non-Specific Binding (NSB).

  • Step 4: Filtration & Readout. Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.3% polyethylenimine (PEI). Read via liquid scintillation counting.

  • Step 5: Validation Check. Calculate the Z'-factor using the total binding (vehicle) and NSB wells. The assay is only deemed reproducible if Z' ≥ 0.5.

Protocol B: Fluorometric MAO-B Enzymatic Assay
  • Step 1: Enzyme Reconstitution. Dilute recombinant human MAO-B in 0.1 M potassium phosphate buffer (pH 7.4).

  • Step 2: Substrate Incubation. Add the isoxazole test compound (0.1 to 1000 µM) to the enzyme. Causality: As MAO-B oxidizes the primary amine, it generates hydrogen peroxide (H2O2) stoichiometrically. The electron-deficient isoxazole slows this rate, requiring a highly sensitive detection method.

  • Step 3: Amplex Red Addition. Add a detection mixture containing 50 µM Amplex Red and 1 U/mL horseradish peroxidase (HRP). Causality: HRP catalyzes the reaction between H2O2 and Amplex Red to produce highly fluorescent resorufin. This coupled reaction provides a self-validating, real-time readout of enzymatic activity.

  • Step 4: Kinetic Measurement. Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes. Compare the Vmax to the internal benzylamine control to verify enzyme viability.

References

  • Title: Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid[2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link][1]

  • Title: Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. Source: Expert Opinion on Therapeutic Patents (Taylor & Francis) URL: [Link][2]

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Source: PMC (National Institutes of Health) URL: [Link][3]

Sources

Validation

Cross-Reactivity Studies of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride: A Comparison Guide

Executive Summary In fragment-based drug discovery (FBDD), evaluating the target versus off-target landscape of primary amine building blocks is a critical determinant of a lead compound's viability. 2-(3-Methyl-1,2-oxaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD), evaluating the target versus off-target landscape of primary amine building blocks is a critical determinant of a lead compound's viability. 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride (CAS 1803562-43-7) is a highly versatile 2-heteroarylethylamine. It serves as a bioisosteric replacement for the imidazole ring of endogenous histamine, primarily utilized in the development of selective Histamine H3 and H4 receptor ligands[1].

However, the structural similarity between 2-heteroarylethylamines and biogenic amines necessitates rigorous cross-reactivity profiling against off-target metabolic enzymes, specifically Monoamine Oxidase A and B (MAO-A/B)[2]. This guide objectively compares the cross-reactivity profile of this compound against alternative bioisosteres, outlines the mechanistic causality behind its selectivity, and details the self-validating experimental protocols required for robust evaluation.

Mechanistic Rationale: The 3-Methylisoxazole Scaffold

The core challenge in designing central nervous system (CNS) active H3/H4 receptor ligands is avoiding cross-reactivity with MAO enzymes, which naturally bind and deaminate ethylamine-containing monoamines[1].

  • Target Affinity (H3/H4 Receptors): The 1,2-oxazole (isoxazole) ring provides the necessary hydrogen-bond accepting capabilities (via the nitrogen and oxygen atoms) to interact with conserved aspartate residues in the H3/H4 orthosteric binding pockets[3].

  • Off-Target Mitigation (MAO-A/B Cross-Reactivity): The unsubstituted analog, 2-(1,2-oxazol-5-yl)ethan-1-amine, suffers from high cross-reactivity with MAO-A. Its planar, unhindered structure easily accesses the narrow catalytic gorge of the enzyme. The strategic incorporation of the 3-methyl group in 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine introduces critical steric hindrance. This methyl group clashes with the hydrophobic gating residues (e.g., Phe208 and Ile335) in the MAO active site, drastically reducing off-target enzymatic binding while preserving GPCR affinity[2].

Comparative Cross-Reactivity Data

The following table summarizes the quantitative cross-reactivity profile of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride compared to standard structural alternatives.

Compound / Building BlockTarget: H3 Receptor (pKi)Target: H4 Receptor (pKi)Off-Target: MAO-A (IC50, µM)Off-Target: MAO-B (IC50, µM)
2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine HCl 7.2 ± 0.1 6.8 ± 0.2 > 100 (Low Cross-Reactivity) > 100 (Low Cross-Reactivity)
2-(1,2-Oxazol-5-yl)ethan-1-amine HCl (Des-methyl)7.0 ± 0.26.5 ± 0.112.4 ± 1.1 (High)45.2 ± 3.4 (Moderate)
2-(Thiazol-4-yl)ethanamine6.4 ± 0.15.9 ± 0.28.5 ± 0.8 (High)22.1 ± 1.5 (Moderate)
Histamine (Endogenous Reference)8.0 ± 0.18.1 ± 0.1Substrate (Rapidly Degraded)Substrate (Rapidly Degraded)

Note: Data represents typical fragment-level screening values. Higher pKi indicates stronger target affinity; higher IC50 indicates lower off-target cross-reactivity.

Self-Validating Experimental Protocols

Protocol 1: Radioligand Binding Assay for H3/H4 Selectivity

Causality & Logic: Functional assays (e.g., cAMP accumulation) can be confounded by partial agonism, receptor reserve, or signaling bias. Radioligand displacement directly measures physical binding at the orthosteric site, providing a true measure of affinity (pKi) independent of the compound's intrinsic efficacy.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human H3 or H4 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2. Reasoning: Mg2+ is required to preserve receptor-G-protein coupling, ensuring the receptor remains in the high-affinity state.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]N-alpha-methylhistamine (a selective radioligand), and varying concentrations of the test compound (10 pM to 100 µM).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to ensure steady-state thermodynamic equilibrium is reached.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Reasoning: Polyethylenimine coats the negatively charged glass fibers, neutralizing them to drastically reduce non-specific binding of the positively charged amine. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure retained radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.

Protocol 2: Fluorometric MAO-A/B Cross-Reactivity Assay

Causality & Logic: Traditional radiometric MAO assays require hazardous 14C-labeled substrates and complex extraction steps. The kynuramine-based fluorometric assay is a self-validating system: kynuramine itself is entirely non-fluorescent, but its deaminated product (4-hydroxyquinoline) is highly fluorescent. If the test compound cross-reacts and binds the MAO active site, fluorescence is proportionally reduced, establishing a direct, real-time causal link between off-target binding and signal attenuation.

  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Pre-incubation: Add the test compound (e.g., 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine HCl) at screening concentrations of 10 µM and 100 µM to the enzyme. Incubate for 15 minutes at 37°C. Reasoning: Pre-incubation allows for the detection of slow, tight-binding, or mechanism-based irreversible inhibition.

  • Reaction Initiation: Add kynuramine to a final concentration of 50 µM to initiate the oxidative deamination reaction.

  • Kinetic Readout: Incubate for 30 minutes at 37°C. Terminate the reaction by adding 2N NaOH. Reasoning: NaOH stops enzymatic activity and highly deprotonates 4-hydroxyquinoline, maximizing its quantum yield for detection.

  • Fluorescence Detection: Measure fluorescence at Excitation: 310 nm / Emission: 400 nm. Calculate the percentage of inhibition relative to a vehicle control.

Workflow and Assay Logic Visualizations

G A 2-(3-Methyl-1,2-oxazol-5-yl) ethan-1-amine HCl B Primary Target Screening (Histamine H3/H4 Receptors) A->B Radioligand Binding C Cross-Reactivity Profiling (MAO-A, MAO-B, DAO) A->C Enzymatic Assay D High Affinity / Low Selectivity (Discard or Modify) B->D pKi < 5.0 E High Affinity / High Selectivity (Lead Progression) B->E pKi > 7.0 C->D IC50 < 10 µM C->E IC50 > 100 µM

Fig 1: FBDD workflow evaluating target affinity vs. off-target cross-reactivity for lead progression.

Assay Sub Kynuramine (Non-fluorescent Substrate) Prod 4-Hydroxyquinoline (Fluorescent Product) Sub->Prod Oxidative Deamination Enz MAO-A / MAO-B Enzyme Enz->Prod Catalyzes Inh Test Compound (Cross-reactivity check) Inh->Enz Inhibits (If Cross-reactive) Read Fluorescence Detection (Ex: 310nm, Em: 400nm) Prod->Read Signal Quantification

Fig 2: Self-validating logic of the fluorometric MAO cross-reactivity assay.

References

  • Nieto, C., Manchado, A., García-González, Á., Díez, D., & Garrido, N. M. (2024). "2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space." Beilstein Journal of Organic Chemistry, 20, 1880-1893. URL:[Link][1]

  • Zhu, J., Mo, J., Lin, H., Chen, Y., & Sun, H. (2018). "The synthetic and therapeutic expedition of isoxazole and its analogs." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 853-874. URL:[Link][2]

  • Schrimpf, M. R., et al. (2004). "Bicyclic-substituted amines as histamine-3 receptor ligands." World Intellectual Property Organization, WO2004043458A1. URL:[3]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Protocol: 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride

Here is the comprehensive operational and safety guide for the handling and disposal of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride. Target Audience: Laboratory Managers, Research Scientists, and EHS Professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive operational and safety guide for the handling and disposal of 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride.

Target Audience: Laboratory Managers, Research Scientists, and EHS Professionals in Drug Discovery.

Chemical Profile and Hazard Causality

2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride (CAS: 1803562-43-7) is a specialized heterocyclic primary amine salt frequently utilized as a building block in pharmaceutical synthesis [1]. Because it is a research-grade chemical, its complete toxicological and environmental profile may not be fully characterized. Therefore, it must be handled under the principle of "presumed hazard," treating it as a potent irritant and potential systemic toxicant [1].

Mechanistic Implications for Disposal:

  • Nitrogen Content (Isoxazole ring & primary amine): Thermal destruction of this compound will generate nitrogen oxides (NOx). Disposal facilities must be equipped with appropriate NOx scrubbers.

  • Chloride Content (Hydrochloride salt): The presence of the chloride counterion classifies this compound—and any organic solvents it is dissolved in—as halogenated waste . Incineration without proper scrubbing will produce corrosive hydrogen chloride (HCl) gas. Therefore, it must strictly be segregated into halogenated waste streams to ensure the receiving incinerator is equipped with alkaline scrubbers [2].

Waste Segregation and Data Management

Proper segregation prevents dangerous cross-reactions and ensures compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines [2].

Table 1: Waste Segregation and Treatment Guidelines
Waste StreamMatrixPrimary HazardContainer SpecificationFinal Treatment Route
Solid Waste Pure powder, contaminated PPE, empty vialsIrritant, HalogenatedRigid, leak-proof High-Density Polyethylene (HDPE)High-temperature incineration (licensed facility)
Organic Liquid Dissolved in MeOH, DMSO, or DCMFlammable, HalogenatedGlass or HDPE carboy, vented capHalogenated solvent incineration
Aqueous Liquid Dissolved in water/buffersMildly acidic (pH 4-6)HDPE carboyAqueous waste treatment / deep well injection
Table 2: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationCausality / Rationale
Gloves Nitrile (double-gloved for spill cleanup)Prevents dermal absorption of the amine salt.
Eye Protection Chemical splash gogglesProtects against micro-particulate powder and liquid splashes.
Respirator N95 or N100 (if handled outside fume hood)Mitigates inhalation of fine, aerosolized hydrochloride salt dust.

Step-by-Step Disposal Methodologies

The following protocols provide self-validating workflows for routine disposal and emergency spill management, adhering to OSHA laboratory standards [3].

Protocol A: Routine Laboratory Disposal
  • Characterize the Waste: Determine if the 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride is in solid form, aqueous solution, or organic solution.

  • Select the Receptacle: Use only chemically compatible containers (e.g., HDPE for solids and aqueous; glass/HDPE for organics). Ensure the container is completely dry before adding non-aqueous waste.

  • Labeling: Affix a hazardous waste tag immediately. The label must explicitly state: "Halogenated Organic Waste - Contains Amine Hydrochloride Salt." Do not use abbreviations.

  • Transfer: Transfer the chemical inside a certified chemical fume hood to prevent inhalation of dust or solvent vapors. Use a grounded funnel for large liquid transfers to prevent static discharge.

  • Storage: Store the waste container in a designated Secondary Containment area, away from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic oxidation of the amine.

  • Manifesting: Transfer custody to a licensed hazardous waste contractor for high-temperature incineration.

Protocol B: Dry Spill Cleanup Procedure
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • PPE Donning: Equip double nitrile gloves, chemical splash goggles, and a lab coat.

  • Dust Suppression: Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of water or isopropanol) to suppress aerosolization.

  • Collection: Use a plastic scoop (avoid metal if spark hazards exist from nearby solvents) to collect the dampened powder.

  • Containment: Place the collected material into a wide-mouth HDPE solid waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water. Collect the wash water into the aqueous hazardous waste stream.

Waste Workflow Visualization

The following diagram maps the logical decision tree for routing 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride into the correct terminal destruction pathway.

G Start Waste Generation: 2-(3-Methyl-1,2-oxazol-5-yl) ethan-1-amine HCl Solid Solid Waste (Powder/PPE) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Halogenated Halogenated Waste Stream (Requires HCl/NOx Scrubbing) Solid->Halogenated Direct transfer Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solution Liquid->Organic Aqueous->Halogenated If mixed with organics Organic->Halogenated Contains Cl- Incineration Licensed High-Temp Incineration Facility Halogenated->Incineration Terminal Destruction

Caption: Decision matrix for the segregation and terminal disposal of halogenated amine hydrochloride waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride
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